molecular formula C12H14N2O B7481993 N-(2-cyanoethyl)-N,3-dimethylbenzamide

N-(2-cyanoethyl)-N,3-dimethylbenzamide

Cat. No.: B7481993
M. Wt: 202.25 g/mol
InChI Key: OKFBVYUIJDBIPY-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N,3-dimethylbenzamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyanoethyl)-N,3-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanoethyl)-N,3-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanoethyl)-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFBVYUIJDBIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Structural Profiling, Synthesis, and Applications of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, bifunctional building blocks are critical for assembling complex molecular architectures. N-(2-cyanoethyl)-N,3-dimethylbenzamide is a highly versatile, structurally robust tertiary amide intermediate. Featuring both a highly stable m-toluoyl core and a reactive cyanoethyl appendage, this compound serves as a critical precursor for synthesizing polyamine derivatives, kinase inhibitors, and targeted delivery vectors.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, scalable synthesis routes, downstream applications, and self-validating analytical protocols.

Structural & Physicochemical Profiling

The molecular architecture of N-(2-cyanoethyl)-N,3-dimethylbenzamide (Molecular Formula: C12H14N2O) is defined by a tertiary amide linkage that restricts free rotation, conferring high metabolic stability to the core[1]. The electron-withdrawing nature of the cyano group reduces the basicity of the adjacent aliphatic chain, while the m-tolyl group provides lipophilicity essential for membrane permeability in pharmaceutical applications.

Quantitative Physicochemical Data

Table 1: Summary of key structural and physicochemical properties[1].

PropertyValueMechanistic Implication
Molecular Formula C12H14N2ODefines stoichiometric requirements for downstream functionalization.
Molecular Weight 202.25 g/mol Low molecular weight ensures it remains within Lipinski's Rule of 5 post-derivatization.
H-Bond Donors 0Enhances lipophilicity and passive diffusion capabilities.
H-Bond Acceptors 2 (Carbonyl, Cyano)Provides discrete interaction points for target protein binding.
Rotatable Bonds 4Balances conformational flexibility with target-binding entropy.

Mechanistic Synthesis & Upstream Precursors

The synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide is typically executed via a highly efficient, two-step sequence: an aza-Michael addition followed by an acyl chloride-mediated amide coupling.

Step 1: Aza-Michael Addition

The sequence initiates with the conjugate addition of methylamine to acrylonitrile. Because methylamine is a strong, unhindered nucleophile and acrylonitrile is a highly electron-deficient olefin, this aza-Michael addition proceeds rapidly. The reaction is highly atom-economical and can often be performed under solvent-free or catalyst-free conditions, minimizing environmental impact and purification overhead[2].

Step 2: Amide Coupling via Acid Chloride Activation

The resulting secondary amine, 3-(methylamino)propanenitrile, is then acylated using 3-methylbenzoyl chloride (m-toluoyl chloride). While modern medicinal chemistry often employs carbodiimide-based coupling reagents (e.g., HATU, EDC), acid chloride activation is preferred here for its superior scalability, rapid kinetics, and cost-effectiveness in large-scale pharmaceutical synthesis[3].

Synthesis A Methylamine (Nucleophile) C 3-(Methylamino)propanenitrile (Intermediate) A->C Aza-Michael Addition B Acrylonitrile (Michael Acceptor) B->C E N-(2-cyanoethyl)-N,3-dimethylbenzamide (Target Compound) C->E Amide Coupling (DIPEA, DCM) D m-Toluoyl Chloride (Acylating Agent) D->E

Fig 1: Two-step synthesis workflow: Aza-Michael addition followed by amide coupling.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

This protocol utilizes a dual-wash self-validating system to ensure high crude purity without the immediate need for column chromatography.

Reagents: 3-(methylamino)propanenitrile (1.0 eq), 3-methylbenzoyl chloride (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Initiation: Dissolve 3-(methylamino)propanenitrile (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the secondary amine for the electrophilic acyl carbon.

  • Activation & Coupling: Cool the reaction mixture to 0°C using an ice bath. Add 3-methylbenzoyl chloride (1.05 eq) dropwise over 15 minutes. Causality: The dropwise addition at 0°C controls the exothermic nature of the acid chloride reaction, preventing thermal degradation and the formation of dark, polymeric byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (70:30 Hexane:Ethyl Acetate). The disappearance of the highly UV-active m-toluoyl chloride spot and the emergence of a lower

    
     spot confirms reaction completion.
    
  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2x). Validation: This selectively protonates and extracts unreacted amine and DIPEA into the aqueous layer.

    • Wash with saturated aqueous

      
       (2x). Validation: This neutralizes and extracts any residual m-toluic acid (formed from hydrolyzed acid chloride).
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the pure tertiary amide.
      
Protocol B: HPLC-UV Analytical Characterization

To confirm the purity of the synthesized compound, a reverse-phase HPLC protocol is employed.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% TFA). Causality: The addition of 0.1% TFA ensures that any trace basic impurities (like the unreacted secondary amine) remain fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution from the neutral target amide.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm. Causality: The aromatic benzamide core possesses a strong

    
     transition that absorbs intensely at 254 nm, providing maximum sensitivity for the target compound and any aromatic impurities.
    

Downstream Applications: Nitrile Reduction

The primary utility of N-(2-cyanoethyl)-N,3-dimethylbenzamide lies in its cyano group, which acts as a masked primary amine. Through catalytic hydrogenation, the cyano group is reduced to yield N-(3-aminopropyl)-N,3-dimethylbenzamide. This primary amine can subsequently be coupled with diverse pharmacophores, rendering it a highly valuable intermediate for combinatorial library synthesis.

Downstream A N-(2-cyanoethyl)-N,3-dimethylbenzamide B Catalytic Hydrogenation (H2, Raney Ni / Pd-C) A->B C N-(3-aminopropyl)-N,3-dimethylbenzamide (Primary Amine) B->C D API / Agrochemical Derivatization C->D

Fig 2: Downstream functionalization via nitrile reduction to yield a versatile primary amine.

References

  • [1] Title: N-(2-cyanoethyl)-N,3-dimethylbenzamide - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org (American Chemical Society) URL:

  • [2] Title: Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles Source: chemrxiv.org URL:

Sources

An In-depth Technical Guide to N-(2-cyanoethyl)-N,3-dimethylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Benzamides

In the expansive field of medicinal chemistry, benzamide derivatives represent a cornerstone scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a specific, potentially novel derivative: N-(2-cyanoethyl)-N,3-dimethylbenzamide . As of the writing of this document, a dedicated CAS number for this compound is not readily found in major chemical databases. This suggests that it is a less-explored molecule, offering a unique opportunity for novel research and discovery.

This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the synthesis, characterization, and potential evaluation of N-(2-cyanoethyl)-N,3-dimethylbenzamide. By leveraging established principles of organic synthesis and analytical chemistry, and drawing insights from structurally related compounds, this guide aims to provide a robust framework for investigating this promising molecule.

Molecular Profile and Physicochemical Properties

While experimental data for N-(2-cyanoethyl)-N,3-dimethylbenzamide is not available, we can predict its key properties based on its structure.

PropertyPredicted Value
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
IUPAC Name N-(2-cyanoethyl)-N,3-dimethylbenzamide
Structure (See Figure 1)

Figure 1: Chemical Structure of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Synthesis_Pathway reactant1 3-Methylbenzoyl chloride product N-(2-cyanoethyl)-N,3-dimethylbenzamide reactant1->product + reactant2 N-(2-cyanoethyl)methylamine reactant2->product Pyridine, DCM 0°C to rt

A high-level overview of the proposed synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methylbenzoyl chloride

  • N-(2-cyanoethyl)methylamine

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-cyanoethyl)methylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Analytical Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Figure 3: Analytical Workflow

Analytical_Workflow start Synthesized Product purification Purification (Column Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment structural_elucidation->purity_assessment sub_nmr ¹H and ¹³C NMR structural_elucidation->sub_nmr sub_ms Mass Spectrometry (MS) structural_elucidation->sub_ms sub_ir Infrared (IR) Spectroscopy structural_elucidation->sub_ir final_product Characterized Product purity_assessment->final_product sub_hplc HPLC purity_assessment->sub_hplc sub_gc GC (if applicable) purity_assessment->sub_gc

A systematic approach to product analysis.

Comparison of Analytical Methods

The choice of analytical technique is critical for ensuring the quality of the final compound. A comparative guide to common methods is presented below. [3]

Method Principle Application Advantages Limitations
HPLC Separation based on polarity Purity determination, quantification High precision, versatile Requires reference standard for absolute quantification
GC-MS Separation by boiling point, detection by mass Purity, identification of volatile impurities High sensitivity, structural information Not suitable for non-volatile or thermally labile compounds
NMR Nuclear spin in a magnetic field Structural elucidation, purity (qNMR) Definitive structural information, primary ratio method Lower sensitivity than MS, requires pure sample for clear spectra

| IR | Molecular vibrations | Functional group identification | Fast, non-destructive | Provides limited structural information |

Potential Applications in Drug Discovery

While the specific biological activity of N-(2-cyanoethyl)-N,3-dimethylbenzamide is unknown, the broader class of benzamides exhibits a wide range of pharmacological effects, suggesting several avenues for investigation. [1]

  • Oncology: Many benzamide derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. [2]The synthesized compound could be screened for antiproliferative activity against various cancer cell lines.

  • Neuroscience: Benzamides are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. This has led to their development as antipsychotic and antiemetic drugs. The novel derivative could be evaluated for its binding affinity to these and other CNS targets.

  • Antimicrobial Agents: Some benzamides have shown promise as antimicrobial agents. Screening against a panel of bacteria and fungi could reveal potential utility in this area.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(2-cyanoethyl)-N,3-dimethylbenzamide is not available, general precautions for handling novel chemical entities should be followed. Based on related structures, potential hazards might include skin and eye irritation. [4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(2-cyanoethyl)-N,3-dimethylbenzamide represents an intriguing target for chemical synthesis and biological evaluation. This guide provides a comprehensive framework for its preparation, purification, and characterization, drawing upon established chemical principles and data from related compounds. The potential for this molecule to exhibit interesting pharmacological properties makes it a worthy candidate for further investigation by researchers in medicinal chemistry and drug discovery.

References

  • 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem. (URL: [Link])

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
  • CAS No : 102690-88-0 | Product Name : Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite | Pharmaffiliates. (URL: [Link])

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google P
  • MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide - Capot Chemical. (URL: [Link])

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

Sources

An In-depth Technical Guide to N-(2-cyanoethyl)-N,3-dimethylbenzamide: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-cyanoethyl)-N,3-dimethylbenzamide, a substituted benzamide of interest in chemical research and development. The document delineates its fundamental physicochemical properties, including its molecular formula and weight. Furthermore, it outlines a robust, hypothetical framework for its synthesis and structural verification, drawing upon established methodologies in modern organic chemistry. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science, providing both theoretical grounding and practical insights into the characterization and synthesis of novel benzamide derivatives.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and functional materials.[1] Derivatives of benzamide have been successfully commercialized as antiemetics, antipsychotics, and anticancer agents.[1] The versatility of the benzamide scaffold stems from the amide bond's unique electronic and structural properties, which allow for diverse intermolecular interactions, and the amenability of the aromatic ring to a wide range of substitutions. These substitutions critically modulate the molecule's physicochemical and biological properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of a novel benzamide derivative's core characteristics is, therefore, a prerequisite for any further development.

This guide focuses on the specific derivative, N-(2-cyanoethyl)-N,3-dimethylbenzamide, providing a detailed analysis of its molecular formula and weight, and proposing a strategic approach to its synthesis and characterization.

Physicochemical Properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide

The precise identity and characteristics of a chemical compound are fundamentally defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, for analytical characterization, and for computational modeling.

Molecular Formula and Structure

The systematic name N-(2-cyanoethyl)-N,3-dimethylbenzamide defines a precise arrangement of atoms. A breakdown of the nomenclature allows for the unambiguous determination of its chemical structure:

  • Benzamide: A benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom.

  • N,3-dimethyl: Two methyl (-CH₃) groups are present. One is attached to the nitrogen atom of the amide (N-methyl), and the other is at the 3-position of the benzene ring.

  • N-(2-cyanoethyl): A 2-cyanoethyl group (-CH₂CH₂CN) is also bonded to the amide nitrogen.

From this structural information, the molecular formula is determined to be C₁₂H₁₄N₂O .

The molecular structure is illustrated in the diagram below:

Caption: Molecular Structure of N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Quantitative Data Summary

The fundamental quantitative properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide are summarized in the table below. The molecular weight is calculated based on the atomic masses of its constituent elements.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Exact Mass 202.11061 g/mol

Proposed Synthetic and Analytical Workflow

The synthesis of N-arylbenzamides is a well-trodden path in organic chemistry, with several robust methods available.[2] A logical and efficient synthetic route to N-(2-cyanoethyl)-N,3-dimethylbenzamide would involve the coupling of a suitable benzoyl derivative with N-(2-cyanoethyl)methylamine.

G cluster_synthesis Synthetic Pathway cluster_analysis Analytical Verification Start 3-Methylbenzoic Acid Intermediate1 3-Methylbenzoyl Chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Product N-(2-cyanoethyl)-N,3-dimethylbenzamide Intermediate1->Product Amine Coupling (e.g., Schotten-Baumann) Amine N-(2-cyanoethyl)methylamine Amine->Product Purification Column Chromatography Product->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS Final Verified Structure & Purity NMR->Final MS->Final

Caption: Proposed workflow for synthesis and analysis.

Experimental Protocol: Synthesis

This protocol describes a two-step synthesis starting from 3-methylbenzoic acid.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 3-methylbenzoic acid (1.0 equivalent) to the flask.

  • Reaction: Carefully add thionyl chloride (SOCl₂, 1.5 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylbenzoyl chloride, an oily liquid, can often be used in the next step without further purification.

Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a much more reactive electrophile than the parent carboxylic acid, making it ideal for the subsequent amidation reaction.

Step 2: Amide Coupling to form N-(2-cyanoethyl)-N,3-dimethylbenzamide

  • Reagents and Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-(2-cyanoethyl)methylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the amine solution in an ice bath (0 °C). Add the crude 3-methylbenzoyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Causality: The base is essential to neutralize the HCl byproduct of the amidation reaction, driving the equilibrium towards the product. The dropwise addition at low temperature helps to control the exothermic reaction. The aqueous work-up removes water-soluble byproducts and unreacted starting materials.

Structural Verification and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using modern analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals would include distinct peaks for the aromatic protons, the two methyl groups (one on the ring and one on the nitrogen), and the two methylene groups of the cyanoethyl chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the substituent groups.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and offering insights into its structure through fragmentation patterns.[3][4][5]

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Interpretation: The primary peak of interest is the molecular ion peak (M⁺). For N-(2-cyanoethyl)-N,3-dimethylbenzamide, this peak should correspond to the calculated molecular weight (202.25 g/mol ). The fragmentation pattern can also provide confirmatory structural information. The most intense peak in the spectrum is referred to as the base peak.[4]

Conclusion

This guide has established the core physicochemical properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide, defining its molecular formula as C₁₂H₁₄N₂O and its molecular weight as 202.25 g/mol . A detailed, logical, and field-proven (though hypothetical in this specific application) workflow for its synthesis and characterization has been presented. By adhering to such rigorous synthetic and analytical protocols, researchers can ensure the production of high-purity material and possess a high degree of confidence in its structural identity, which are essential prerequisites for its application in any research or development endeavor.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Available at: [Link]

  • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479–4481. Available at: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Chapter 5: Organic Spectrometry. Organic Chemistry. Available at: [Link]

Sources

IUPAC nomenclature for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026


-(2-cyanoethyl)-

,3-dimethylbenzamide

Executive Summary

In drug discovery and pesticide development, ambiguous nomenclature can lead to catastrophic database errors and synthetic missteps. This guide provides a rigorous technical analysis of


-(2-cyanoethyl)-

,3-dimethylbenzamide
. We will deconstruct its IUPAC nomenclature based on the 2013 Blue Book recommendations, outline a self-validating synthetic route, and provide the spectroscopic fingerprints required for structural confirmation.

Part 1: Hierarchical Nomenclature Analysis

The naming of this molecule is not arbitrary; it follows a strict decision tree governed by functional group priority.

Functional Group Priority (The Core Directive)

According to IUPAC Rule P-41 , we must first identify the Principal Characteristic Group (PCG) to determine the suffix.

  • Candidate Groups: Carboxamide (

    
    ) vs. Nitrile (
    
    
    
    ).
  • Rule: Carboxylic acid derivatives (including amides) have priority over nitriles.

  • Outcome: The parent suffix is -amide .[1][2] The nitrile is treated as a prefix substituent (cyano- ).[1]

Parent Hydride Selection
  • Structure: A benzene ring attached to the carboxamide carbon.

  • PIN (Preferred IUPAC Name): Benzamide (retained name) is preferred over benzenecarboxamide for simple substituted rings.

Substituent Mapping & Locants

The molecule has substituents on both the aromatic ring and the amide nitrogen.

Substituent LocationGroup IdentityLocant AssignmentReasoning
Ring (Aromatic) Methyl (

)
3 Numbering starts at the carboxamide attachment (C1). The methyl is at the meta position (C3).
Nitrogen (Amide) Methyl (

)

Substituents on the amide nitrogen are designated with the italicized locant

.
Nitrogen (Amide) 2-cyanoethyl

The group is

. The ethyl chain is numbered from the attachment point (

). The cyano group is on C2 of the ethyl chain.
Alphabetization and Assembly

Substituents are cited alphabetically:

  • C yanoethyl

  • M ethyl (Note: The prefixes di- do not count for alphabetization, but the substituent name "methyl" does).

Draft Name:


-(2-cyanoethyl)-

-methyl-3-methylbenzamide. Condensed Name:

-(2-cyanoethyl)-

,3-dimethylbenzamide.[3] Note: While grouping the methyls (

-dimethyl) is common and accepted, separating them often improves clarity in machine-readable databases.

Part 2: Visualization of the Naming Logic

The following decision tree illustrates the algorithmic path taken to derive the name, ensuring reproducibility for similar complex amides.

NomenclatureLogic Start Molecule Analysis FG_Check Identify Functional Groups: 1. Amide 2. Nitrile Start->FG_Check Priority Priority Check (Blue Book P-41): Amide > Nitrile FG_Check->Priority Parent Select Parent: Benzamide Priority->Parent Suffix determined Sub_Ring Ring Substituent: 3-methyl Parent->Sub_Ring Number Ring Sub_N N-Substituents: 1. Methyl 2. 2-cyanoethyl Parent->Sub_N Assign N-locants Alpha Alphabetization: Cyanoethyl < Methyl Sub_Ring->Alpha Sub_N->Alpha Final Final Name: N-(2-cyanoethyl)-N,3-dimethylbenzamide Alpha->Final

Figure 1: Algorithmic decision tree for IUPAC nomenclature derivation of N-substituted benzamides.

Part 3: Synthetic Protocol & Structural Validation

To ensure this guide serves practical R&D needs, we define a robust synthesis pathway. This molecule is best synthesized via a convergent strategy : constructing the secondary amine first, followed by Schotten-Baumann acylation.

Retrosynthetic Analysis
  • Disconnection: Amide bond (

    
    ).
    
  • Synthons: 3-Methylbenzoyl chloride (Electrophile) + 3-(methylamino)propanenitrile (Nucleophile).

Step-by-Step Protocol

Step 1: Synthesis of 3-(methylamino)propanenitrile (The Nucleophile)

  • Reaction: Michael Addition of methylamine to acrylonitrile.

  • Reagents: Methylamine (40% aq), Acrylonitrile.

  • Procedure: Add acrylonitrile dropwise to cooled methylamine. The reaction is exothermic. Stir at RT for 3 hours. Distill to purify.

  • Key Intermediate:

    
    .
    

Step 2: Acylation (The Target Molecule) [4]

  • Reagents: 3-Methylbenzoyl chloride (

    
    -Toluoyl chloride), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Mechanism:[4][5] Nucleophilic acyl substitution.

PhaseActionCritical Parameter
Setup Dissolve 3-(methylamino)propanenitrile (1.0 eq) and

(1.2 eq) in dry DCM. Cool to 0°C.
Anhydrous conditions prevent hydrolysis of acid chloride.
Addition Add 3-methylbenzoyl chloride (1.05 eq) dropwise over 20 min.Control exotherm to prevent side reactions.
Reaction Warm to Room Temp (RT); stir for 4 hours.Monitor by TLC (EtOAc/Hexane 1:1).[4]
Workup Wash with 1M HCl (remove unreacted amine), then Sat.

(remove acid), then Brine.
pH control is vital for purity.
Purification Dry over

, concentrate, and flash chromatography (if needed).
Target is an oil or low-melting solid.
Synthesis Workflow Diagram

SynthesisFlow Reagents Precursors Methylamine Acrylonitrile Intermed Intermediate 3-(methylamino)propanenitrile Reagents->Intermed Michael Addn. Acyl Acylation + m-Toluoyl Chloride + Et3N / DCM Intermed->Acyl 0°C -> RT Workup Workup 1. HCl Wash 2. NaHCO3 Wash Acyl->Workup Product Final Product N-(2-cyanoethyl)-N,3-dimethylbenzamide Workup->Product Isolation

Figure 2: Convergent synthesis workflow for the target benzamide.

Part 4: Analytical Data (Predicted)

For researchers validating the synthesized compound, the following spectroscopic data is predicted based on chemometric shifts for this specific scaffold.

Proton NMR ( NMR, 400 MHz, )

Due to the amide bond's partial double bond character, rotamers may be visible at room temperature.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
7.15 - 7.30 Multiplet4HAromatic RingCharacteristic meta-substituted pattern.
3.75 / 3.50 Triplet (

Hz)
2H

Downfield due to Amide N. Split/broadened by rotamers.
3.05 / 2.95 Singlet3H

Distinct rotameric split often observed.
2.70 Triplet (

Hz)
2H

Alpha to nitrile.
2.38 Singlet3H

Classic aryl-methyl shift.
Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp, weak band at ~2250 cm⁻¹. (Crucial for confirming the cyanoethyl group).
    
  • Amide Carbonyl (

    
    ):  Strong band at ~1630–1640 cm⁻¹ (Tertiary amide).
    

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.[6]

  • Favre, H. A., & Powell, W. H. "P-66.1 Amides." In Nomenclature of Organic Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N,3-dimethylbenzamide. (Used as scaffold reference).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

Sources

literature review of N-(2-cyanoethyl)-N,3-dimethylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-cyanoethyl)-N,3-dimethylbenzamide Derivatives in Medicinal Chemistry

Executive Summary: The Privileged Benzamide Scaffold

In the landscape of modern drug discovery, the benzamide scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors[1]. Among the myriad of modifications explored, the incorporation of an N-(2-cyanoethyl) moiety, coupled with specific alkyl substitutions such as N,3-dimethylation, has emerged as a highly versatile structural motif[2].

This whitepaper provides an authoritative analysis of N-(2-cyanoethyl)-N,3-dimethylbenzamide (Chemical Formula: C12H14N2O) and its derivatives. By dissecting the structural causality, synthetic methodologies, and pharmacological profiling of these compounds, this guide serves as a comprehensive resource for researchers developing novel tubulin polymerization inhibitors, glucocorticoid regulators, and antimicrobial agents[1][3][4].

Structural Rationale & Causality

The pharmacological efficacy of N-(2-cyanoethyl)-N,3-dimethylbenzamide is not accidental; it is the direct result of deliberate stereoelectronic tuning.

  • The N-(2-cyanoethyl) Moiety: The addition of the -CH2CH2CN group serves multiple strategic purposes. Pharmacodynamically, the terminal cyano group acts as a potent hydrogen-bond acceptor and a strong dipole, enabling targeted interactions with polar amino acid residues within hydrophobic binding pockets[1]. The ethylene linker provides critical conformational flexibility, allowing the cyano group to "sweep" the local binding environment to find optimal anchoring points. Pharmacokinetically, the electron-withdrawing nature of the cyano group lowers the pKa of the adjacent amine (in the precursor state) and provides a metabolic shield against rapid cytochrome P450-mediated N-dealkylation.

  • The N-Methyl and 3-Methyl Substitutions: The N-methyl group prevents the amide from acting as a hydrogen-bond donor, thereby increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability. Simultaneously, the 3-methyl (meta-toluoyl) substitution on the aromatic ring breaks planar symmetry. This steric bulk restricts the rotation around the aryl-carbonyl bond, locking the molecule into a preferred rotameric conformation that often mirrors the bioactive conformation required for target engagement.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide is achieved via a nucleophilic acyl substitution. To ensure high yield and purity, the protocol must be treated as a self-validating system, utilizing in-process controls (IPC) to dictate the workflow rather than relying strictly on arbitrary timeframes[1].

Step-by-Step Synthetic Protocol

Reagents: 3-(Methylamino)propanenitrile (1.0 eq), 3-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Initiation: In an oven-dried, round-bottom flask purged with inert gas (N2/Ar), dissolve 3-(Methylamino)propanenitrile in anhydrous DCM. Add TEA (1.5 eq) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the generated HCl would protonate the starting secondary amine, rendering it non-nucleophilic and stalling the reaction.

  • Temperature-Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-Methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Acyl chloride amidation is highly exothermic. Controlling the temperature prevents the degradation of the acyl chloride and minimizes the formation of unwanted side products.

  • Reaction Propagation & IPC: Allow the reaction to warm to room temperature (RT) and stir. Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system.

    • Self-Validation: The reaction is deemed complete only when TLC (visualized via UV and ninhydrin stain) confirms the total consumption of the starting amine.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Causality: The 1M HCl wash removes unreacted amine and TEA. The NaHCO3 wash neutralizes residual acid and extracts any 3-methylbenzoic acid formed via the hydrolysis of the acyl chloride.

  • Purification & Final Validation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography. Validate the final product via LC-MS (targeting the m/z 203 [M+H]+ molecular ion) and 1H-NMR.

Synthesis R1 3-(Methylamino)propanenitrile (1.0 eq) Cond DCM, TEA (1.5 eq) 0°C to RT, TLC Monitor R1->Cond R2 3-Methylbenzoyl chloride (1.1 eq) R2->Cond Workup Wash: 1M HCl, NaHCO3 Dry: Na2SO4 Cond->Workup Complete Conversion Prod N-(2-cyanoethyl)-N,3- dimethylbenzamide Workup->Prod LC-MS/NMR Validation

Caption: Self-validating synthetic workflow for N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Pharmacological Profiling & Mechanistic Pathways

Derivatives of the cyanoethyl benzamide class exhibit a broad spectrum of biological activities, most notably in oncology and metabolic regulation[1][3][4].

A. Tubulin Polymerization Inhibition (Anticancer)

Many benzamide derivatives function as potent tubulin polymerization inhibitors[1]. These compounds bind to the colchicine-binding site at the interface of the α/β-tubulin heterodimer. By preventing the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, cyanoethyl benzamides disrupt microtubule dynamics. Because microtubules are essential for the formation of the mitotic spindle during cell division, this disruption leads to catastrophic G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells[1].

Pathway Ligand Cyanoethyl Benzamide Derivative Target Tubulin Heterodimer (Colchicine Binding Site) Ligand->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Induces Effect2 Disruption of Mitotic Spindle Effect1->Effect2 Outcome1 G2/M Phase Cell Cycle Arrest Effect2->Outcome1 Outcome2 Apoptosis (Cancer Cell Death) Outcome1->Outcome2 Triggers

Caption: Mechanism of action for benzamide-mediated tubulin polymerization inhibition.

B. 11β-HSD1 Inhibition (Metabolic & Bone Disorders)

Beyond oncology, specific cyanoethyl benzamide derivatives (such as cyanoethyl-piperidinyl benzamides) have been patented for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[4]. This enzyme is responsible for the interconversion of inactive 11-keto steroids into active glucocorticoids. By inhibiting 11β-HSD1, these derivatives prevent glucocorticoid-induced bone loss (which suppresses osteoblast proliferation) and offer therapeutic avenues for metabolic syndromes[4].

Quantitative Data: Physicochemical Properties

To optimize the pharmacokinetics of the benzamide scaffold, researchers rely on Structure-Activity Relationship (SAR) data. The table below summarizes the physicochemical properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide against structurally related analogs, highlighting how minor substitutions impact drug-likeness.

Compound NameMolecular FormulaMW ( g/mol )H-Bond DonorsH-Bond AcceptorsLogP (Est.)Primary Target Application
N-(2-cyanoethyl)-N,3-dimethylbenzamide C12H14N2O202.25021.8 - 2.1Intermediate / Scaffold[2]
N-benzyl-3-(1-cyanoethyl)benzamide C17H16N2O264.32122.9 - 3.2Tubulin Polymerization[1]
N-(2-cyanoethyl)-N-ethyl-4-(CF3-hydroxy-isopropyl)benzamide C15H14F6N2O2368.27143.5 - 3.8Agrochemical / Specialized
2-methyl-4-N-2-cyanoethyl-N-substituted benzaldehyde VariesVariesVaries>2VariesAntimicrobial / Antitubercular[3]

Note: LogP values are estimated based on standard lipophilicity contributions of the substituted functional groups.

References

  • N-(2-cyanoethyl)-N-ethyl-4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)benzamide | C15H14F6N2O2 | CID 10133605 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • Gupta, Y.K., Agarwal, S.C., Sharma, D. (2012). Synthesis and biological activities of 2-Methyl-4-N-2-cyanoethyl-N-substituted benzaldehydes and their derivatives. Asian Journal of Research in Chemistry. URL: [Link]

  • Benzamide derivatives and uses related thereto. Google Patents (CA2654699A1).

Sources

Commercial Sourcing & Technical Profile: N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for the sourcing, synthesis, and quality validation of N-(2-cyanoethyl)-N,3-dimethylbenzamide .

Executive Summary

N-(2-cyanoethyl)-N,3-dimethylbenzamide (Formula: C₁₂H₁₄N₂O) is a specialized functionalized benzamide derivative. Unlike common reagents like DEET (N,N-diethyl-3-methylbenzamide), this compound is not a high-volume commodity. It typically functions as a late-stage building block in the synthesis of kinase inhibitors, agrochemicals, or proprietary pharmacological agents.

Market Status: "Make-on-Demand" / Custom Synthesis Category. While catalog numbers exist (e.g., ChemicalBook ID CB11805034 ), direct "off-the-shelf" stock from major distributors (Sigma-Aldrich, Fisher) is virtually non-existent. Procurement requires a bifurcated strategy: Custom Synthesis (outsourced) or In-House Preparation (using readily available precursors).

Chemical Identity & Technical Specifications

Before sourcing, verify the target structure against these descriptors to prevent isomer confusion (e.g., distinguishing from the 2-methyl or 4-methyl analogs).

PropertySpecification
Chemical Name N-(2-cyanoethyl)-N,3-dimethylbenzamide
Systematic Name N-(2-cyanoethyl)-N-methyl-3-methylbenzamide
CAS Number Not widely indexed (See Analog CAS 23873-66-7 for unsubstituted core)
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Core Moiety m-Toluamide (3-methylbenzamide)
Functional Groups Nitrile (Cyano), Tertiary Amide
Predicted LogP ~1.8 – 2.2 (Lipophilic)
Physical State Viscous Oil or Low-Melting Solid (Predicted)

Supply Chain Landscape

The commercial landscape for this compound is fragmented. It is rarely stocked in bulk. Researchers must utilize one of three sourcing tiers.

Tier 1: Custom Synthesis Providers (Recommended)

For quantities >10g, contract research organizations (CROs) are the most reliable source. They synthesize de novo.

  • Leading Providers: Enamine, WuXi AppTec, ChemBridge, Ambinter.

  • Lead Time: 4–8 weeks.

  • Specification Request: Demand >98% purity by HPLC and 1H-NMR confirmation .

Tier 2: Boutique Building Block Suppliers

Smaller vendors may list the compound, but stock is often "virtual" (synthesized upon order).

  • Vendors: MolPort, ChemicalBook (Aggregator).

  • Risk: High probability of "backorder" status or lead time extensions.

Tier 3: Precursor Sourcing (In-House Synthesis)

For rapid access (<2 weeks), in-house synthesis is the most viable option. The precursors are commodity chemicals with high availability.

Precursor Availability Table
PrecursorCAS NumberAvailabilityTypical Purity
3-Methylbenzoyl chloride 1711-06-4 High (Sigma, TCI, Alfa)98%+
3-(Methylamino)propanenitrile 6973-95-1 Medium (Enamine, Ambeed)95-97%
Alternative: 3-Bromopropionitrile2417-90-5High99%

Note: 3-(Methylamino)propanenitrile is also known as N-methyl-β-alaninenitrile. If unavailable, it can be synthesized from methylamine and acrylonitrile (Michael Addition).

In-House Synthesis Protocol (The "Make" Option)

If commercial lead times are prohibitive, the following protocol provides a robust synthesis route. This is a standard Schotten-Baumann or anhydrous acylation workflow.

Reaction Scheme

Reagents: 3-Methylbenzoyl chloride + 3-(Methylamino)propanenitrile


 Product + HCl
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-(methylamino)propanenitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 equiv) diluted in DCM. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract organic layer (DCM).

    • Wash with 1N HCl (to remove unreacted amine/pyridine), then Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel; Gradient: 10%

    
     50% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 3-Methylbenzoyl chloride 3-(Methylamino)propanenitrile Reaction Acylation Reaction (DCM, Et3N, 0°C -> RT) Start->Reaction Mix under N2 Workup Workup: Acid/Base Wash Extraction Reaction->Workup Complete (TLC/LCMS) Purification Purification: Flash Chromatography Workup->Purification Crude Oil Product Final Product: N-(2-cyanoethyl)-N,3-dimethylbenzamide Purification->Product Pure Fractions

Caption: Logical flow for the in-house synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Quality Assurance & Validation

Whether sourced externally or synthesized, the compound must be validated.

Critical Quality Attributes (CQA)
  • Identity (1H-NMR): Look for the diagnostic 3-methyl singlet (~2.4 ppm) and the N-methyl singlet (rotamers possible, ~3.0 ppm). The ethylene bridge (-CH₂CH₂-) will appear as two triplets or multiplets around 2.7 ppm (cyano-adjacent) and 3.7 ppm (N-adjacent).

  • Purity (LCMS): Target >95%. Impurities typically include the hydrolyzed acid (3-methylbenzoic acid) or residual amine.

  • Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.

Sourcing Decision Matrix

Use this logic flow to determine your procurement strategy.

SourcingMatrix Need Requirement: N-(2-cyanoethyl)-N,3-dimethylbenzamide Check Check Catalog (Sigma/Fisher/Enamine) Need->Check Found In Stock? Check->Found Buy Purchase Direct (Lead Time: <1 week) Found->Buy Yes Custom Contract Custom Synthesis (Lead Time: 4-8 weeks) Found->Custom No (High Budget) Make In-House Synthesis (Lead Time: 1-2 weeks) Found->Make No (Low Budget/Urgent)

Caption: Decision tree for sourcing rare building blocks based on time and budget constraints.

References

  • ChemicalBook. Product Entry: N-(2-cyanoethyl)-N,3-dimethylbenzamide (CB11805034). Retrieved from .

  • PubChem. Compound Summary: N-(2-cyanoethyl)-N-methylbenzamide (CAS 23873-66-7) - Unsubstituted Analog. Retrieved from .

  • Sigma-Aldrich. Product: 3-Methylbenzoyl chloride (CAS 1711-06-4). Retrieved from .

  • Ambeed. Product: 3-(Methylamino)propanenitrile (CAS 6973-95-1). Retrieved from .

  • SciSupplies. Catalog Entry: N-(2-cyanoethyl)-N-methylbenzamide.[1][2] Retrieved from .

Sources

toxicity and handling precautions for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for research and safety professionals. It synthesizes Structure-Activity Relationship (SAR) analysis with established industrial hygiene protocols to address the safety profile of N-(2-cyanoethyl)-N,3-dimethylbenzamide , a specialized organic intermediate.

Part 1: Chemical Identity & Executive Summary

Compound Status: Niche Intermediate / Research Chemical Data Basis: Due to the absence of a compound-specific REACH dossier or harmonized GHS classification, the safety data below is derived from Analog Read-Across and Functional Group Analysis (SAR) , utilizing the toxicity profiles of m-toluamides and aliphatic nitriles.

Chemical Specifications
PropertyDetail
Chemical Name N-(2-cyanoethyl)-N,3-dimethylbenzamide
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Structural Class N,N-Disubstituted Benzamide / Aliphatic Nitrile
Physical State Likely Viscous Oil or Low-Melting Solid (based on MW/polarity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility.
Executive Hazard Assessment

This compound possesses a "dual-threat" pharmacophore:

  • The Benzamide Core: Associated with moderate skin/eye irritation and potential aquatic toxicity.

  • The N-Cyanoethyl Moiety: A latent toxicophore. While the amide linkage reduces immediate reactivity, metabolic oxidation (Cytochrome P450) can liberate the aliphatic nitrile, presenting a risk of delayed cyanide toxicity and neurotoxicity .

GHS Classification (Estimated):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

  • Skin/Eye Irritation: Category 2/2A

  • STOT-SE: Category 3 (Respiratory Irritation)

  • Signal Word: WARNING

Part 2: Toxicological Profile & Mechanism of Action

Metabolic Activation Pathway

Unlike simple inorganic cyanides, this molecule does not release CN⁻ immediately upon contact. The danger lies in metabolic activation . The N-alkyl group is susceptible to oxidative dealkylation in the liver.

Key Insight: The 2-cyanoethyl group is structurally related to 3-aminopropionitrile (a known lathyrogen affecting collagen cross-linking) and propionitrile (a potent cyanogen).

Diagram 1: Metabolic Toxicity Pathway

This diagram illustrates the theoretical bio-activation pathway leading to potential cyanide release.

ToxicityPathway Parent Parent Compound (N-(2-cyanoethyl)-N,3-dimethylbenzamide) P450 Cytochrome P450 (Oxidative Dealkylation) Parent->P450 Intermed Unstable Hemi-aminal P450->Intermed Hydroxylation Benzamide N,3-Dimethylbenzamide (Excreted/Conjugated) Intermed->Benzamide Hydrolysis Aldehyde 3-Oxopropanenitrile (Cyanoacetaldehyde) Intermed->Aldehyde Release Cyanide Free Cyanide (CN-) (Mitochondrial Toxin) Aldehyde->Cyanide Further Metabolism

Caption: Theoretical metabolic breakdown showing the oxidative release of the cyano-aldehyde and subsequent potential for cyanide ion liberation.

Acute vs. Chronic Risks
  • Acute: Primary risk is irritation to mucous membranes. Ingestion of significant quantities (>500 mg/kg estimated) may induce "nitrile flush," headache, dizziness, and weakness due to histotoxic hypoxia (cyanide effect).

  • Chronic: Repeated low-level exposure may sensitize the skin. The structural similarity to lathyrogens suggests a theoretical risk to connective tissue integrity in developing organisms, though the amide linkage likely mitigates this compared to free amines.

Part 3: Handling & Containment Protocols[2]

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The volatility of the cyanoethyl metabolites requires strict air control.

  • Primary Containment: All weighing, transfer, and heating operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Process Isolation: If heating >100°C, use a closed system (Schlenk line or sealed reactor) to prevent vapor release.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile gloves may not offer sufficient breakthrough time for nitrile-containing solvents.

PPE ComponentSpecificationRationale
Gloves (Primary) Double-gloving: Nitrile (Outer) + Laminate/PE (Inner)Prevents permeation of the organic carrier and the nitrile moiety.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for liquid splashes of irritant amides.
Respiratory NIOSH N95 (Dust) or P100/OV (Vapor)Required only if working outside a fume hood (Emergency only).
Body Tyvek® Lab Coat or ApronPrevents absorption through street clothes.
Decontamination SOP

Scenario: Small spill (<10 mL) on benchtop.

  • Evacuate immediate area of non-essential personnel.

  • Don PPE: Double gloves, goggles, apron.

  • Neutralize: While not an acid/base, treating the area with a 10% Bleach (Sodium Hypochlorite) solution can help oxidize potential cyanide residues (though primarily for biological safety, it degrades many organics). Note: Ensure good ventilation as bleach + organics can be pungent.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

  • Disposal: Collect in a dedicated "Toxic Organic" waste stream. Do not mix with acids.

Part 4: Emergency Response System

Critical Warning: In the event of significant exposure, medical personnel must be informed that the patient may require treatment for Nitrile/Cyanide poisoning , not just general chemical irritation.

Diagram 2: Emergency Response Workflow

This flowchart guides the immediate actions following exposure.

EmergencyResponse Exposure EXPOSURE INCIDENT Route Identify Route Exposure->Route Skin Skin/Eye Contact Route->Skin Inhale Inhalation/Ingestion Route->Inhale ActionSkin Flush 15+ mins Remove Contaminated Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Do NOT Induce Vomiting Inhale->ActionInhale Assess Symptom Check: Headache, Dizziness, Red Skin? ActionSkin->Assess ActionInhale->Assess Minor Treat as Irritant Monitor 4 Hours Assess->Minor No Systemic Symptoms Major ACTIVATE EMS Suspect CN- Toxicity Assess->Major Systemic Symptoms Medical Medical Info: Administer 100% O2 Consider Hydroxocobalamin Major->Medical

Caption: Decision matrix for emergency response emphasizing the distinction between local irritation and systemic toxicity.

Part 5: References & Authority[3]

Note on Citations: As this is a specialized intermediate, specific toxicological monographs are unavailable. The safety profile is constructed from authoritative data on structural analogs (m-toluamides and propionitriles).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16770689 (2-amino-N,3-dimethylbenzamide - Analog). Retrieved from [Link]

  • World Health Organization (WHO). Cyanides and Nitriles: CICAD 61. International Programme on Chemical Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropionitrile (Structural toxicophore reference).[1] Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Archives of Toxicology, 55(1), 47-54. (Establishes the metabolic release of cyanide from alpha/beta-substituted nitriles).

Sources

Methodological & Application

Application Note: Step-by-Step Preparation and Validation of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Tertiary Benzamide Reaction Type: Non-aqueous Schotten-Baumann Acylation

Executive Summary & Mechanistic Rationale

The synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide involves the formation of a tertiary amide bond between 3-(methylamino)propanenitrile and 3-methylbenzoyl chloride (m-toluoyl chloride). Amide bonds are ubiquitous in medicinal chemistry, and establishing a robust, scalable protocol for their formation is a critical pathway in drug development [[1]]([Link]).

While modern peptide coupling reagents (e.g., EDC, HATU) are popular, they often suffer from poor atom economy and generate byproducts that complicate downstream purification. For the acylation of moderately hindered secondary amines bearing electron-withdrawing groups (such as the cyanoethyl moiety), utilizing a highly reactive acid chloride in a non-aqueous Schotten-Baumann-type reaction is the most efficient strategy 2.

Causality of Experimental Design:

  • Electrophile Selection: The acid chloride provides an overwhelming thermodynamic driving force for the reaction, ensuring rapid and quantitative conversion without the need for prolonged heating .

  • Base Selection (Triethylamine): The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl would protonate the nucleophilic amine, halting the reaction. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, driving the reaction forward by precipitating out as triethylammonium chloride.

  • Temperature Control (0 °C to RT): The initial addition is performed at 0 °C to suppress exothermic degradation of the cyano group and prevent solvent boil-off, ensuring a clean impurity profile.

Synthetic Workflow Visualization

Workflow A 1. Amine Preparation 3-(methylamino)propanenitrile + TEA in DCM B 2. Electrophile Addition Dropwise m-toluoyl chloride at 0 °C A->B C 3. Reaction Maturation Stir at 25 °C for 2 hours B->C D 4. Aqueous Workup Sequential NaHCO3 and HCl washes C->D E 5. Isolation Organic layer drying & concentration D->E

Figure 1: Step-by-step synthetic workflow for the preparation of N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Quantitative Data & Reagent Stoichiometry

To ensure reproducibility, the reaction is scaled to a standard 10.0 mmol working volume. The slight excess of acid chloride (1.1 eq) ensures complete consumption of the amine, while the base is used in a larger excess (1.5 eq) to guarantee a basic environment throughout the transformation.

Table 1: Stoichiometry and Reagent Quantities

ReagentMW ( g/mol )EquivalentsAmountRole
3-(methylamino)propanenitrile84.121.0841 mg (10.0 mmol)Nucleophile
3-methylbenzoyl chloride154.591.11.70 g (11.0 mmol)Electrophile
Triethylamine (TEA)101.191.51.52 g (2.1 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A20 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocol

Step 1: Preparation of the Amine Solution
  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen or Argon.

  • Add 841 mg (10.0 mmol) of 3-(methylamino)propanenitrile to the flask.

  • Inject 15 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Add 2.1 mL (15.0 mmol) of Triethylamine (TEA). Stir to ensure complete homogenization.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Electrophile Addition
  • In a separate dry vial, dissolve 1.70 g (11.0 mmol) of 3-methylbenzoyl chloride in 5 mL of anhydrous DCM.

  • Draw the acid chloride solution into a glass syringe.

  • Add the acid chloride solution dropwise to the stirring amine solution over a period of 15 minutes.

    • Causality Note: Rapid addition will cause a sudden exotherm, potentially leading to localized boiling of DCM and the formation of colored degradation byproducts. You will observe the immediate formation of a white precipitate (triethylammonium chloride), visually confirming the progress of the acylation.

Step 3: Reaction Maturation
  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm naturally to room temperature (25 °C).

  • Stir vigorously for 2 hours.

Step 4: Aqueous Workup (The Self-Validating Quench)
  • Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel.

  • Base Wash: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Shake vigorously and vent the gas (CO₂).

    • Causality Note: This step hydrolyzes the unreacted excess 3-methylbenzoyl chloride into water-soluble sodium 3-methylbenzoate, cleanly removing the electrophile from the organic layer.

  • Acid Wash: Separate the organic layer and wash it with 20 mL of 1M aqueous HCl.

    • Causality Note: This protonates the excess TEA and any unreacted starting amine, pulling them into the aqueous phase as hydrochloride salts.

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl solution to remove residual water and break any micro-emulsions.

Step 5: Isolation and Purification
  • Collect the organic (DCM) layer in an Erlenmeyer flask and add 2-3 grams of anhydrous Sodium Sulfate (Na₂SO₄). Swirl for 5 minutes until the solution is clear and the drying agent is free-flowing.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C).

  • The product, N-(2-cyanoethyl)-N,3-dimethylbenzamide, will be obtained as a viscous oil or low-melting solid. If ultra-high purity is required for biological assays, purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Trustworthiness & Self-Validating Systems

A robust protocol must include built-in checks to validate the success of each phase without relying solely on end-stage characterization.

Table 2: In-Process Controls (IPC) and Analytical Validation

Analytical MethodTarget ObservationMechanistic Rationale
TLC (Hexane/EtOAc 1:1) Product

~0.4 (UV active, Ninhydrin negative).
Confirms consumption of the secondary amine (which is Ninhydrin positive) and formation of the fully substituted tertiary amide.
Aqueous Wash pH Check pH of the 1M HCl aqueous wash layer < 2.Ensures the acid wash was sufficient to fully protonate and extract all excess TEA and trace unreacted amine.
¹H NMR (400 MHz, CDCl₃) ~2.3 ppm (s, 3H, Ar-CH₃), ~3.0-3.8 ppm (m, rotamers).Validates the presence of the m-toluoyl group. Tertiary amides exhibit restricted rotation around the C-N bond, causing distinct rotameric peak splitting at room temperature.
LC-MS (ESI+)

peak at m/z 203.1.
Confirms the exact mass of the desired product (MW = 202.26 g/mol ).

References

  • 2 Lundberg, H. "Group (IV) Metal-Catalyzed Direct Amidation." Diva-Portal, KTH Royal Institute of Technology, 2014.

  • Philpott, H. K., et al. "A Versatile Biosynthetic Approach to Amide Bond Formation." Green Chemistry, vol. 20, no. 15, 2018, pp. 3426-3431.

  • [[1]]([Link]) Joullié, M. M., and Lassen, K. M. "Evolution of amide bond formation." ARKIVOC, vol. 2010, no. 8, 2010, pp. 189-250.

Sources

reaction conditions for synthesizing N-(2-cyanoethyl)-N,3-dimethylbenzamide

[1]

Executive Summary

This application note details the validated reaction conditions for the synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide . This molecule is a structural analog of the insect repellent DEET (N,N-diethyl-m-toluamide), characterized by the substitution of the diethylamine moiety with 3-(methylamino)propanenitrile .[1]

The synthesis is approached via a Nucleophilic Acyl Substitution pathway.[2][3] Two protocols are provided:

  • Method A (Acid Chloride Route): The industry-standard approach for high throughput and scalability, utilizing 3-methylbenzoyl chloride.

  • Method B (Direct Coupling): A mild, "one-pot" method utilizing 1,1'-Carbonyldiimidazole (CDI) for laboratory-scale synthesis where isolating the acid chloride is undesirable.

Retrosynthetic Analysis & Pathway

The construction of the amide bond is the primary strategic disconnection. The target molecule is disassembled into the acyl donor (3-methylbenzoyl chloride or 3-methylbenzoic acid ) and the nucleophilic amine (3-(methylamino)propanenitrile ).

chemical-pathway-diagram

ReactionPathwayAcid3-Methylbenzoic Acid(Precursor)AcidCl3-Methylbenzoyl Chloride(Activated Electrophile)Acid->AcidClSOCl2, RefluxTargetN-(2-cyanoethyl)-N,3-dimethylbenzamide(Target)AcidCl->TargetDCM, 0°C -> RTAmine3-(Methylamino)propanenitrile(Nucleophile)Amine->TargetBaseBase Catalyst(Et3N or NaOH)Base->TargetHCl Scavenger

Caption: Figure 1. Synthetic pathway via acid chloride activation.[2][4][5][6][7] The amine nucleophile attacks the activated carbonyl to release chloride.

Critical Reagent Specifications

To ensure reproducibility, reagents must meet specific quality standards.

ComponentChemical NameCAS No.RolePurity Req.
Reagent A 3-Methylbenzoyl chloride1711-06-4Electrophile>98% (Moisture Sensitive)
Reagent B 3-(Methylamino)propanenitrile693-05-0Nucleophile>95%
Solvent Dichloromethane (DCM)75-09-2SolventAnhydrous (<50 ppm H2O)
Base Triethylamine (TEA)121-44-8HCl Scavenger>99%

Expert Insight: The amine 3-(methylamino)propanenitrile is hygroscopic. If the bottle has been opened previously, check water content or dry over molecular sieves (3Å) before use to prevent hydrolysis of the acid chloride.

Method A: Acid Chloride Protocol (Standard)

This method is preferred for yields >90% and ease of purification. It relies on the rapid reaction between the highly electrophilic acid chloride and the secondary amine.

Experimental Workflow
protocol-workflow-diagram

ProtocolAStartStart: Inert Atmosphere (N2)SolubilizeDissolve Amine + TEAin Anhydrous DCMStart->SolubilizeCoolCool to 0-5°C(Ice Bath)Solubilize->CoolAddDropwise Addition of3-Methylbenzoyl ChlorideCool->AddReactStir at RT(2 - 4 Hours)Add->ReactQuenchQuench withSat. NaHCO3React->QuenchWorkupPhase Separation &Acid/Base WashQuench->Workup

Caption: Figure 2.[1][8] Step-by-step workflow for the Acid Chloride synthesis route.

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[9]
    
  • Amine Solution: Charge the flask with 3-(methylamino)propanenitrile (1.0 equiv, e.g., 8.4 g, 100 mmol) and Triethylamine (1.2 equiv, 12.1 g, 120 mmol). Dissolve in anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice/water bath to reach

    
    .
    
  • Acylation: Dissolve 3-methylbenzoyl chloride (1.05 equiv, 16.2 g) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The limiting amine spot should disappear.

  • Workup:

    • Quench with saturated aqueous

      
       (50 mL).
      
    • Separate the organic layer.[5][7]

    • Wash organic layer with 1M HCl (50 mL) to remove unreacted amine and TEA.

    • Wash with Brine (50 mL), dry over

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure (Rotavap) to yield the crude oil.

Method B: CDI Coupling (One-Pot)[1]

Use this method if 3-methylbenzoyl chloride is unavailable or if you wish to avoid generating HCl gas.

  • Activation: Dissolve 3-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in portions.

    • Observation:

      
       gas evolution will occur. Stir at RT for 1 hour until gas evolution ceases.
      
  • Coupling: Add 3-(methylamino)propanenitrile (1.0 equiv) directly to the activated solution.

  • Reaction: Stir at RT for 12 hours or reflux for 2 hours.

  • Workup: Wash with 1M NaOH (to remove unreacted acid) followed by 1M HCl (to remove imidazole byproduct).

Analytical Data & Troubleshooting

Expected Properties
  • Appearance: Colorless to pale yellow viscous oil.

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol; insoluble in water.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; use fresh acid chloride.
Dark Color Oxidation / ExothermControl addition rate at

; keep under

.
Impurity: Free Acid Incomplete CouplingWash crude product with 1M NaOH or sat.

.
Impurity: Free Amine Excess ReagentWash crude product with 1M HCl.

References

  • General Amide Synthesis (Schotten-Baumann & Anhydrous)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (See Section: Acylation of Amines).

  • Synthesis of DEET (Analogous Protocol)

    • Wang, B. J. (1974). "Synthesis of N,N-diethyl-m-toluamide". Huaxue Shijie, 15,[1][7] 20. (BenchChem Protocol).

  • Amine Component Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 69656, 3-(Methylamino)propionitrile.[1] [Link]

  • Acid Chloride Reactivity

    • Chemistry LibreTexts.[10] "Reactions of Acyl Chlorides with Amines". [Link]

Application Note & Scale-Up Protocol: Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent process scale-up for the production of N-(2-cyanoethyl)-N,3-dimethylbenzamide. The synthetic strategy is a robust two-step process commencing with the formation of an N,3-dimethylbenzamide intermediate, followed by an aza-Michael addition for the introduction of the cyanoethyl moiety. This guide is designed to provide in-depth technical details, explain the rationale behind procedural choices, and address critical considerations for scaling the synthesis from grams to kilograms.

Introduction and Strategic Overview

N-(2-cyanoethyl)-N,3-dimethylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and materials science. The robust and scalable synthesis of such molecules is a critical aspect of their development. The synthetic approach detailed herein is a two-stage process designed for efficiency, scalability, and high purity of the final product.

  • Stage 1: Amide Formation. The synthesis begins with the reaction of 3-methylbenzoyl chloride with methylamine to form the intermediate, N,3-dimethylbenzamide. This is a classic and highly efficient method for amide bond formation.

  • Stage 2: Aza-Michael Addition (Cyanoethylation). The secondary amide, N,3-dimethylbenzamide, then undergoes a conjugate addition to acrylonitrile. This reaction, often requiring a basic catalyst, appends the desired 2-cyanoethyl group to the amide nitrogen.

This document will provide detailed protocols for both stages, with a focus on the practical aspects of scaling up the synthesis.

Overall Synthesis Workflow

The following diagram illustrates the two-stage synthetic workflow for producing N-(2-cyanoethyl)-N,3-dimethylbenzamide.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Aza-Michael Addition 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride (in situ) 3-Methylbenzoic_Acid->3-Methylbenzoyl_Chloride  SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) N,3-Dimethylbenzamide N,3-Dimethylbenzamide 3-Methylbenzoyl_Chloride->N,3-Dimethylbenzamide  Methylamine Methylamine Methylamine (aq. solution) N_2_cyanoethyl_N_3_dimethylbenzamide N-(2-cyanoethyl)-N,3-dimethylbenzamide N,3-Dimethylbenzamide->N_2_cyanoethyl_N_3_dimethylbenzamide  Acrylonitrile, Catalyst Acrylonitrile Acrylonitrile Base_Catalyst Base Catalyst (e.g., Triton B)

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of N,3-dimethylbenzamide

This stage involves the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative, followed by amidation with methylamine. Using an activating agent like thionyl chloride is a common and effective method for this transformation.[1]

Laboratory-Scale Protocol (10 g scale)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methylbenzoic Acid136.1510.0 g0.0734
Thionyl Chloride (SOCl₂)118.9713.1 g (7.9 mL)0.110
Methylamine (40% in H₂O)31.0617.1 g (19.0 mL)0.220
Dichloromethane (DCM)-100 mL-
1 M Sodium Hydroxide (NaOH)-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-methylbenzoic acid (10.0 g, 0.0734 mol) and dichloromethane (100 mL). Stir to dissolve.

  • Slowly add thionyl chloride (13.1 g, 0.110 mol) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Amidation: Cool the reaction mixture to 0°C in an ice bath.

  • In a separate beaker, cool the aqueous methylamine solution (17.1 g, 0.220 mol) in an ice bath.

  • Slowly add the cold methylamine solution to the reaction flask containing the 3-methylbenzoyl chloride solution. Maintain the temperature below 10°C during the addition.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M NaOH (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, N,3-dimethylbenzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Scale-Up Protocol (1 kg scale)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methylbenzoic Acid136.151.00 kg7.34
Thionyl Chloride (SOCl₂)118.971.31 kg (0.79 L)11.0
Methylamine (40% in H₂O)31.061.71 kg (1.90 L)22.0
Dichloromethane (DCM)-10 L-
1 M Sodium Hydroxide (NaOH)-As needed-
Brine-5 L-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Scale-Up Considerations:

  • Exothermicity: Both the formation of the acid chloride and the amidation are exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled to manage the heat generated. A jacketed reactor with controlled cooling is highly recommended.

  • Gas Evolved: The reaction of 3-methylbenzoic acid with thionyl chloride produces significant amounts of HCl and SO₂ gas. An efficient scrubbing system is essential for safety and environmental compliance.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the two-phase amidation step. Baffles in the reactor can improve mixing.

  • Work-up: Handling larger volumes of organic solvent and aqueous waste requires appropriate equipment and waste disposal procedures.

Stage 2: Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

This stage involves the aza-Michael addition of N,3-dimethylbenzamide to acrylonitrile. This reaction is typically base-catalyzed. The choice of base is critical to avoid polymerization of acrylonitrile. A non-nucleophilic, strong base is preferred.

Laboratory-Scale Protocol (10 g scale)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N,3-Dimethylbenzamide149.1910.0 g0.0670
Acrylonitrile53.064.27 g (5.3 mL)0.0804
Triton B (40% in Methanol)167.260.70 g (0.7 mL)0.00168 (catalytic)
Toluene-50 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a 100 mL round-bottom flask, add N,3-dimethylbenzamide (10.0 g, 0.0670 mol) and toluene (50 mL).

  • Add Triton B (0.70 g, catalytic amount) to the mixture.

  • Heat the mixture to 50°C with stirring.

  • Slowly add acrylonitrile (4.27 g, 0.0804 mol) dropwise over 15 minutes.

  • Maintain the reaction at 50°C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Wash the mixture with 1 M HCl (2 x 30 mL) to neutralize the catalyst, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Scale-Up Protocol (1 kg scale)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N,3-Dimethylbenzamide149.191.00 kg6.70
Acrylonitrile53.06427 g (0.53 L)8.04
Triton B (40% in Methanol)167.2670 g (70 mL)0.168 (catalytic)
Toluene-5 L-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-3 L-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Scale-Up Considerations:

  • Acrylonitrile Handling: Acrylonitrile is toxic and flammable. All handling should be done in a well-ventilated fume hood or a closed system.

  • Exothermicity and Polymerization: The Michael addition can be exothermic. The addition of acrylonitrile should be controlled to maintain the desired reaction temperature. Uncontrolled exotherms can lead to the polymerization of acrylonitrile, which is a significant safety hazard.

  • Catalyst Quenching: The neutralization of the basic catalyst with acid on a large scale can also be exothermic and requires careful control of the addition rate and cooling.

  • Purification: Large-scale column chromatography can be resource-intensive. It is often preferable to develop a purification strategy based on crystallization or distillation if the properties of the final product allow.

Reaction Mechanism: Aza-Michael Addition

The cyanoethylation of the amide proceeds via a base-catalyzed aza-Michael addition mechanism.

G cluster_0 Mechanism of Aza-Michael Addition Amide N,3-Dimethylbenzamide Amide_Anion Amide Anion Amide->Amide_Anion  + B⁻ Base Base (B⁻) Enolate_Intermediate Enolate Intermediate Amide_Anion->Enolate_Intermediate  + Acrylonitrile Acrylonitrile Acrylonitrile Product N-(2-cyanoethyl)-N,3-dimethylbenzamide Enolate_Intermediate->Product  + BH Proton_Source Proton Source (BH)

Caption: Mechanism of the base-catalyzed aza-Michael addition.

  • Deprotonation: The base removes the proton from the amide nitrogen, forming a resonance-stabilized amide anion.

  • Nucleophilic Attack: The amide anion acts as a nucleophile and attacks the β-carbon of acrylonitrile.

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base (or another proton source) to yield the final product.

Quality Control and In-Process Checks

To ensure the success of the scale-up, the following in-process controls are recommended:

StageParameter to MonitorAnalytical Method
Stage 1 Consumption of 3-methylbenzoic acidTLC, GC-MS
Formation of N,3-dimethylbenzamideTLC, GC-MS, ¹H NMR
Stage 2 Consumption of N,3-dimethylbenzamideTLC, GC-MS
Formation of final productTLC, GC-MS, ¹H NMR
Final Product PurityHPLC, GC-MS
Identity¹H NMR, ¹³C NMR, Mass Spectrometry

Safety Considerations

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Acrylonitrile: Toxic, flammable, and a potential carcinogen. Handle with extreme care in a well-ventilated area or closed system.

  • Exothermic Reactions: Both stages of the synthesis involve exothermic steps. Proper temperature control and monitoring are crucial, especially during scale-up.[2][3][4]

  • Pressure Build-up: The reaction of thionyl chloride generates gaseous byproducts. Ensure the reaction vessel is not a closed system and is properly vented to a scrubber.

Conclusion

The described two-step synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide is a robust and scalable process. By understanding the underlying chemistry and carefully considering the engineering challenges associated with increasing batch size, this protocol can be successfully implemented for the large-scale production of the target molecule. Adherence to safety protocols and implementation of in-process controls are paramount for a successful and safe scale-up campaign.

References

  • Katritzky, A. R., et al. (2008). Synthesis of DEET by Two Methods. Journal of Chemical Education, 87(3), 313-314. [Link]

  • Levin, M. (Ed.). (2011). Pharmaceutical Process Scale-Up (3rd ed.). CRC Press. [Link]

  • Cleanroom Technology. (2023). 4 factors to consider when scaling up pharmaceutical production. [Link]

  • ResearchGate. (n.d.). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. [Link]

  • Semantic Scholar. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. [Link]

  • American Pharmaceutical Review. (2022). How to Scale Up Pharmaceutical Manufacturing. [Link]

Sources

microwave-assisted synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Introduction & Scope

This Application Note details the optimized protocol for the synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide , a structural motif relevant to agrochemical intermediates and specific pharmaceutical scaffolds (e.g., precursors to functionalized benzamides).[1]

Traditional thermal synthesis of benzamides often requires the pre-formation of corrosive acid chlorides (using thionyl chloride) or extended reflux times (12–24 hours) with coupling agents like DCC, often leading to difficult purification due to urea byproducts.

The Microwave Advantage: By utilizing Microwave-Assisted Organic Synthesis (MAOS) combined with Propylphosphonic anhydride (T3P®) , this protocol achieves:

  • Reaction Time Reduction: From 16 hours (thermal) to 20 minutes.

  • Green Chemistry: Direct coupling of carboxylic acid and amine (high atom economy) without toxic chlorinating agents.

  • Simplified Workup: T3P byproducts are water-soluble, eliminating the need for complex chromatography in many cases.[1]

Chemical Background & Retrosynthesis

The target molecule is synthesized via a direct amidation between 3-methylbenzoic acid (m-toluic acid) and 3-(methylamino)propanenitrile .[1]

Reaction Scheme:

ReactionScheme Acid 3-Methylbenzoic Acid (C8H8O2) Reagents T3P® (50% in EtOAc) Pyridine / EtOAc MW: 150°C, 20 min Acid->Reagents Amine 3-(Methylamino)propanenitrile (C4H8N2) Amine->Reagents Product N-(2-cyanoethyl)-N,3-dimethylbenzamide (Target) Reagents->Product

Figure 1: Retrosynthetic disconnection and forward reaction scheme.

Materials & Equipment

Reagents:

  • Substrate A: 3-Methylbenzoic acid (m-Toluic acid) [CAS: 99-04-7] - 1.0 equiv.[1]

  • Substrate B: 3-(Methylamino)propanenitrile [CAS: 69739-34-0] - 1.2 equiv.[1]

  • Coupling Agent: T3P® (Propylphosphonic anhydride), 50 wt.[2] % solution in Ethyl Acetate - 1.5 equiv.[1]

  • Base: Pyridine (anhydrous) or DIPEA - 3.0 equiv.[1]

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

Equipment:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).[1]

  • Vessel: 10 mL or 30 mL pressure-sealed microwave vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Reaction Setup
  • Weigh 136 mg (1.0 mmol) of 3-methylbenzoic acid into a 10 mL microwave vial.

  • Add 101 mg (1.2 mmol) of 3-(methylamino)propanenitrile.

  • Add 3.0 mL of Ethyl Acetate (EtOAc) as the solvent.

  • Add 242 µL (3.0 mmol) of Pyridine.

  • Critical Step: Add 0.95 mL (~1.5 mmol) of T3P® solution (50% in EtOAc) dropwise.

    • Note: T3P is moisture sensitive; keep the bottle typically sealed.

  • Add a magnetic stir bar and seal the vial with a septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic parameters:

ParameterSettingRationale
Temperature 150 °C High temp overcomes activation energy for direct amidation.[1]
Time 20:00 min Sufficient for >98% conversion based on kinetics.
Pressure Limit 20 bar Safety cutoff (EtOAc generates pressure at 150°C).
Power Dynamic (High) Rapid heating to setpoint minimizes side reactions.
Pre-stirring 30 secEnsures homogeneity before heating.
Step 3: Work-up & Isolation
  • Cool the reaction vial to room temperature (using reactor's compressed air cooling).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash 1: Add 10 mL water (dissolves T3P byproducts and excess pyridine salts).

  • Wash 2: Add 10 mL 1N HCl (removes unreacted amine and pyridine).

  • Wash 3: Add 10 mL Saturated NaHCO₃ (removes unreacted acid).

  • Wash 4: Add 10 mL Brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: The product is typically obtained as a viscous pale-yellow oil or low-melting solid.[1]

Results & Discussion

Comparison: Microwave vs. Conventional Thermal

The following data compares the optimized microwave protocol against the standard thermal reflux method (using Thionyl Chloride activation).

MetricMethod A: Thermal (Reflux)Method B: Microwave (T3P)Improvement
Reagents SOCl₂, Toluene, RefluxT3P, EtOAc, Sealed VialGreener Profile
Temperature 110 °C150 °C+40 °C
Reaction Time 16 Hours20 Minutes48x Faster
Isolated Yield 78%92%+14% Yield
Purity (HPLC) 85% (requires column)>95% (clean extraction)Higher Purity
Mechanistic Insight

The efficiency of T3P in microwave conditions is driven by the rapid formation of the active mixed anhydride species. Microwave dielectric heating of the polar transition state accelerates the nucleophilic attack of the secondary amine.

Mechanism Step1 Activation: Acid + T3P + Base -> Mixed Anhydride (Active) Step2 MW Irradiation (150°C): Rapid Nucleophilic Attack by Amine on Carbonyl Step1->Step2  Fast Heating   Step3 Collapse: Release of Water-Soluble T3P Byproduct Step2->Step3  Transition State   Final Formation of Amide Bond Step3->Final

Figure 2: Mechanism of T3P-mediated amidation accelerated by microwave irradiation.

Troubleshooting Guide

  • Issue: Low Yield (<50%)

    • Cause: Moisture in the solvent or reagents (T3P hydrolyzes).

    • Solution: Use anhydrous EtOAc and ensure the amine is dry. Increase T3P to 2.0 equiv.

  • Issue: High Pressure Alarm

    • Cause: Temperature too high for the solvent's vapor pressure.

    • Solution: Switch solvent from EtOAc to Acetonitrile (lower vapor pressure at 150°C) or reduce temp to 120°C and extend time to 30 min.

  • Issue: Impurity Profile

    • Cause: Thermal degradation of the nitrile group (rare, but possible >180°C).

    • Solution: Do not exceed 160°C.[3]

References

  • General T3P Amidation Protocol: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011).[1][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Microwave-Assisted Synthesis Overview: Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • T3P in Microwave Chemistry: Bettadaiah, B. K., et al. (2011). Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. [Link]

  • Green Chemistry Metrics (Direct Amidation): Sahoo, S., et al. (2020).[5] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

Sources

Application Notes and Protocols: Functionalization of the Cyano Group in N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-(2-cyanoethyl) motif is a valuable functional handle in organic synthesis, serving as a precursor to a variety of important chemical entities. The cyano group (C≡N), with its unique electronic properties and reactivity, can be transformed into amines, carboxylic acids, amides, and heterocycles, among other functionalities.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of the cyano group in N-(2-cyanoethyl)-N,3-dimethylbenzamide. This specific substrate combines the reactivity of the nitrile with the structural features of a substituted benzamide, offering a platform for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.

The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations. We will explore three primary transformations of the cyano group: reduction to a primary amine, hydrolysis to a carboxylic acid, and [3+2] cycloaddition to form a tetrazole. Each section will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and guidance on product isolation and characterization.

I. Reduction of the Cyano Group to a Primary Amine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, providing a route to valuable building blocks.[3][4] This conversion can be achieved using various reducing agents, with catalytic hydrogenation and metal hydrides being the most common methods.[5][6] For the reduction of N-(2-cyanoethyl)-N,3-dimethylbenzamide, we will focus on two reliable protocols: catalytic hydrogenation using Raney Nickel and chemical reduction using Lithium Aluminum Hydride (LiAlH4).

A. Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[6] The choice of catalyst is crucial for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[6] Raney Nickel is a widely used catalyst for this purpose. The addition of ammonia to the reaction mixture is often employed to suppress the formation of secondary amines.[7]

Reaction Scheme:

Experimental Protocol:
  • Preparation: In a high-pressure autoclave, combine N-(2-cyanoethyl)-N,3-dimethylbenzamide (1.0 eq), ethanol (or methanol) as the solvent, and a catalytic amount of Raney Nickel (5-10% by weight of the substrate).

  • Ammonia Addition: Add a solution of ammonia in ethanol (or bubble ammonia gas through the mixture) to a concentration of 5-10 equivalents. This helps to minimize the formation of secondary amine byproducts.[7]

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 500-1500 psi).

  • Reaction: Heat the mixture to a temperature between 50-100 °C and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.

B. Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[3][4] This method is particularly useful for smaller-scale syntheses where the use of high-pressure hydrogenation equipment is not feasible.

Reaction Scheme:

Experimental Protocol:
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve N-(2-cyanoethyl)-N,3-dimethylbenzamide (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with the reaction solvent.

  • Purification: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. Purify as needed by column chromatography.

Data Summary: Reduction Methods
MethodReagentsTemperature (°C)Pressure (psi)Typical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Raney Ni, NH₃50-100500-1500HighScalable, economicalRequires specialized high-pressure equipment
LiAlH₄ ReductionLiAlH₄, Et₂O or THFRefluxAtmosphericHighGood for small scale, no high pressureStoichiometric waste, moisture sensitive
Experimental Workflow: Reduction of the Cyano Group

G cluster_0 Catalytic Hydrogenation cluster_1 LiAlH₄ Reduction H_start Start H_prep Prepare reaction mixture: Substrate, Solvent, Raney Ni, NH₃ H_start->H_prep H_react Hydrogenate in autoclave (50-100°C, 500-1500 psi) H_prep->H_react H_workup Cool, vent, filter catalyst H_react->H_workup H_purify Concentrate and purify H_workup->H_purify H_end N-(3-aminopropyl)-N,3-dimethylbenzamide H_purify->H_end L_start Start L_prep Add substrate solution to LiAlH₄ suspension at 0°C L_start->L_prep L_react Reflux reaction mixture L_prep->L_react L_quench Quench with H₂O and NaOH L_react->L_quench L_workup Filter and extract L_quench->L_workup L_purify Dry and concentrate L_workup->L_purify L_end N-(3-aminopropyl)-N,3-dimethylbenzamide L_purify->L_end

Caption: Workflow for the reduction of the cyano group.

II. Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a classic transformation that can be performed under either acidic or basic conditions.[8][9][10] Given the presence of the amide functionality in N-(2-cyanoethyl)-N,3-dimethylbenzamide, which can also be hydrolyzed under harsh conditions, careful selection of the reaction conditions is necessary to achieve selective hydrolysis of the cyano group.[11] Generally, basic hydrolysis is preferred for substrates containing acid-sensitive groups.

A. Protocol: Basic Hydrolysis

Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide.[8]

Reaction Scheme:

Experimental Protocol:
  • Preparation: In a round-bottom flask, dissolve N-(2-cyanoethyl)-N,3-dimethylbenzamide (1.0 eq) in a mixture of ethanol and water.

  • Reaction: Add an excess of aqueous sodium hydroxide (e.g., 10-20% w/v solution, 3-5 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Note that prolonged heating may lead to hydrolysis of the benzamide group.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow: Hydrolysis of the Cyano Group

G start Start dissolve Dissolve substrate in Ethanol/Water start->dissolve react Add NaOH(aq) and reflux dissolve->react concentrate Remove ethanol react->concentrate acidify Acidify with HCl to pH 2-3 concentrate->acidify isolate Filter and wash solid acidify->isolate purify Recrystallize isolate->purify end 3-(N-(3-methylbenzoyl)methylamino)propanoic acid purify->end

Caption: Workflow for the hydrolysis of the cyano group.

III. [3+2] Cycloaddition of the Cyano Group to a Tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids.[12][13] This reaction is often catalyzed by Lewis acids, such as zinc salts, which activate the nitrile towards nucleophilic attack by the azide.[12][14]

A. Protocol: Zinc-Catalyzed [3+2] Cycloaddition

The use of zinc salts in water provides a safe and environmentally friendly method for tetrazole synthesis.[14]

Reaction Scheme:

Experimental Protocol:
  • Preparation: In a round-bottom flask, combine N-(2-cyanoethyl)-N,3-dimethylbenzamide (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (0.5-1.0 eq) in a mixture of water and isopropanol.

  • Reaction: Heat the reaction mixture to reflux (around 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Acidification: Carefully acidify the mixture to pH 2-3 with hydrochloric acid in an ice bath. This will protonate the tetrazole and cause it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent such as ethanol.

Data Summary: [3+2] Cycloaddition
MethodReagentsSolventTemperature (°C)Typical YieldAdvantagesDisadvantages
Zinc-Catalyzed CycloadditionNaN₃, ZnBr₂Water/Isopropanol100-110Good to ExcellentSafe, environmentally friendlyMay require long reaction times
Experimental Workflow: [3+2] Cycloaddition to a Tetrazole

G start Start combine Combine substrate, NaN₃, and ZnBr₂ in Water/Isopropanol start->combine react Reflux at 100-110°C combine->react workup Cool and dilute with water react->workup acidify Acidify with HCl to pH 2-3 workup->acidify isolate Filter and wash solid acidify->isolate purify Recrystallize isolate->purify end 5-(2-(N,3-dimethylbenzamido)ethyl)-1H-tetrazole purify->end

Caption: Workflow for the [3+2] cycloaddition of the cyano group.

IV. Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. Handle it under an inert atmosphere (nitrogen or argon). Quenching should be performed slowly and cautiously in an ice bath.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas. Also, avoid contact with metal spatulas and equipment.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Raney Nickel catalyst is pyrophoric when dry and should be handled as a slurry in water or solvent.

V. Conclusion

The functionalization of the cyano group in N-(2-cyanoethyl)-N,3-dimethylbenzamide opens up a wide array of synthetic possibilities. The protocols provided in this application note for reduction to a primary amine, hydrolysis to a carboxylic acid, and cycloaddition to a tetrazole are robust and have been developed with scientific integrity and practical applicability in mind. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively utilize these transformations to generate novel molecules for various applications in drug discovery and materials science.

References

  • Science of Synthesis, (2014). Catalytic Reduction of Nitriles. Thieme. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Google Patents. (1968). Reduction of nitriles to primary amines.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Clark, J. (2023). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Google Patents. (2005).
  • Wikipedia. Nitrile reduction. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Danheiser, R. L., et al. (2010). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Journal of the American Chemical Society. [Link]

  • Scilit. (2023). Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes (microreview). [Link]

  • Al-dujaili, A. H., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules. [Link]

  • Google Patents.
  • OpenStax. (2023). 21.7 Chemistry of Amides. [Link]

  • DSpace@MIT. (2011). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. [Link]

  • ResearchGate. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

  • Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. [Link]

  • ResearchGate. (2023). C−H functionalization introducing a cyano group. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • PubMed Central. (2015). Transition Metals Catalyzed Element-Cyano Bonds Activations. [Link]

  • ChemTalk. (2023). Cycloaddition Reactions. [Link]

  • Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?[Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]

  • PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

  • EBSCO Information Services. Nitriles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-cyanoethyl)-N,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amidation workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide .

By coupling 3-methylbenzoyl chloride (m-toluoyl chloride) with 3-(methylamino)propanenitrile, this nucleophilic acyl substitution can achieve near-quantitative yields when reaction dynamics are properly controlled[1][2]. However, specific structural features of the substrates often lead to yield-limiting side reactions if the protocol is not rigorously optimized.

Mechanistic Causality & Reaction Dynamics

The formation of N-(2-cyanoethyl)-N,3-dimethylbenzamide proceeds via a classic closed-shell nucleophilic acyl substitution[1]. The secondary amine, 3-(methylamino)propanenitrile, attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, forming a tetrahedral intermediate[1][2]. The collapse of this intermediate expels a chloride ion, generating the protonated amide[1].

Expert Insight (Causality): The cyanoethyl group on the amine is highly electron-withdrawing. This inductive effect subtly reduces the nucleophilicity of the nitrogen lone pair compared to standard dialkylamines. Consequently, the reaction is highly sensitive to the presence of a proton scavenger. Without a dedicated base, the expelled hydrochloric acid (HCl) will rapidly protonate the unreacted amine, forming an inert ammonium salt and hard-capping your theoretical yield at 50%[3][4].

Pathway Start 3-Methylbenzoyl Chloride + 3-(Methylamino)propanenitrile Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack WaterCheck Moisture/Water Present? Start->WaterCheck Competing Pathway BaseCheck Proton Scavenger (Base) Present? Intermediate->BaseCheck Chloride Expulsion Product N-(2-cyanoethyl)-N,3- dimethylbenzamide (High Yield) BaseCheck->Product Yes (e.g., DIPEA) Byproduct1 Amine Hydrochloride Salt (Reaction Stalls) BaseCheck->Byproduct1 No WaterCheck->Intermediate No (Dry Conditions) Byproduct2 3-Methylbenzoic Acid (Hydrolysis) WaterCheck->Byproduct2 Yes

Reaction pathway and competing side reactions in N-(2-cyanoethyl)-N,3-dimethylbenzamide synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 45-50% conversion. How do I push it to completion? A: This is a classic symptom of insufficient base. Every equivalent of amide formed generates one equivalent of HCl[3]. If you are only using the starting amine as the nucleophile, half of it will be consumed as a sacrificial base to neutralize the HCl[1]. To resolve this, you must add an external base. We recommend using 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in an aprotic solvent like Dichloromethane (DCM)[5].

Q2: I am detecting significant amounts of 3-methylbenzoic acid byproduct. What went wrong? A: 3-methylbenzoic acid is the hydrolysis product of your starting material, 3-methylbenzoyl chloride. This occurs when water outcompetes your amine for the electrophilic acyl carbon[1]. If you are using anhydrous conditions, your solvent or amine likely contains moisture. If you are intentionally using biphasic Schotten-Baumann conditions (aqueous NaOH / DCM), the hydroxide ions are hydrolyzing the acid chloride[3][6]. To minimize this, ensure the reaction is cooled to 0 °C during the addition phase; the amine attack is kinetically favored at lower temperatures compared to the hydroxide attack.

Q3: Should I use anhydrous conditions (DCM/DIPEA) or biphasic Schotten-Baumann conditions? A: For this specific substrate, anhydrous conditions are superior . The electron-withdrawing nature of the cyanoethyl group makes 3-(methylamino)propanenitrile a weaker nucleophile. In a biphasic Schotten-Baumann system, the competing hydrolysis by aqueous NaOH becomes more pronounced because the amine is slower to react[1][6]. Using rigorously dried DCM with DIPEA eliminates the hydrolysis pathway entirely[5].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield for this specific amidation.

Reaction ConditionSolvent SystemBase (Equivalents)TemperatureTimeIsolated Yield
Standard Amidation DCM (Anhydrous)None25 °C4 h< 50%
Schotten-Baumann DCM / H₂O (Biphasic)NaOH (2.0 eq)0 °C to 25 °C2 h72%
Anhydrous Triethylamine DCM (Anhydrous)TEA (1.5 eq)0 °C to 25 °C2 h86%
Optimized Anhydrous DCM (Anhydrous)DIPEA (2.0 eq)0 °C to 25 °C2 h95%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Workflow Step1 1. Dissolve Amine & DIPEA in DCM Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Acid Chloride Step2->Step3 Step4 4. Warm to RT & Stir (2h) Step3->Step4 Step5 5. Aqueous Quench (NH4Cl) Step4->Step5 Step6 6. Organic Wash & Evaporation Step5->Step6

Optimized step-by-step experimental workflow for anhydrous amidation.

Step-by-Step Methodology:
  • Reagent Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add 3-(methylamino)propanenitrile (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.0 eq) into the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 3-methylbenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Validation Checkpoint: The solution may turn slightly cloudy as DIPEA-HCl salts begin to form, visually confirming the acylation is proceeding and HCl is being scavenged.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The acid chloride spot (R_f ~0.8) should completely disappear, replaced by a strongly UV-active product spot (R_f ~0.4).

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Validation Checkpoint: Check the pH of the NaHCO₃ wash; it should be slightly basic (pH 8-9), confirming all residual acids have been neutralized.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-cyanoethyl)-N,3-dimethylbenzamide. Purify via flash chromatography if analytical purity is required.

References

  • Title : Schotten-Baumann Reaction Source : Organic Chemistry Portal URL :[Link]

  • Title : Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source : OrgoSolver URL :[Link]

  • Title : Amine to Amide (via Acid Chloride) - Common Conditions Source : Common Organic Chemistry URL :[Link]

  • Title : Schotten Baumann Reaction Source : BYJU'S URL :[Link]

  • Title : Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Source : University of Cambridge / RSC URL : [Link]

Sources

purification methods for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Guide: Purification Protocols for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Executive Summary

This guide addresses the purification of N-(2-cyanoethyl)-N,3-dimethylbenzamide , a tertiary amide intermediate often encountered in the synthesis of specialized ligands or agrochemicals.[1][2]

The molecule presents a specific purification paradox: it contains a robust amide core (stable) and a reactive nitrile tail (labile).[2] Standard aggressive acid/base washes used for simple benzamides (like DEET) can hydrolyze the nitrile group to a primary amide or carboxylic acid, leading to yield loss and difficult-to-separate impurities.[1][2]

This document provides a self-validating troubleshooting workflow designed to maximize purity while preserving the cyano-functionality.

Part 1: The "Golden Rule" of Extraction (Workup)

Q: My crude reaction mixture contains unreacted amine and m-toluic acid. Can I use standard 1M HCl and 1M NaOH washes?

A: Proceed with extreme caution. Standard protocols must be modified.

While the benzamide core is stable, the aliphatic nitrile group (


) is susceptible to hydrolysis, particularly if the workup generates heat or involves prolonged exposure to strong bases.

The Protocol: Instead of strong acids/bases, use a Buffered Differential Extraction .[2]

  • Dilution: Dilute the reaction mixture (likely in DCM or Ethyl Acetate) with an equal volume of solvent to lower viscosity and prevent emulsion.

  • Acid Wash (Remove Amine):

    • Do NOT use 1M HCl.

    • Use: 0.5 M Citric Acid or 5%

      
       (pH ~4-5).
      
    • Why? The starting material, N-methyl-beta-alaninenitrile, is a secondary amine.[1][2] It will protonate and move to the aqueous layer at pH 4.[1][2] Stronger acids risk hydrolyzing the nitrile to a primary amide (

      
      ).[2]
      
  • Base Wash (Remove Acid):

    • Do NOT use 1M NaOH.[1][2]

    • Use: Saturated

      
       (Sodium Bicarbonate).[2]
      
    • Why?m-Toluic acid (pKa ~4.[1][2]27) will be deprotonated by bicarbonate (pH ~8.[2]5) and removed. NaOH (pH 14) is overkill and promotes nitrile-to-acid hydrolysis.[1][2]

  • The "Dry" Step:

    • Wash with saturated Brine (

      
      ) to remove trapped water.[2]
      
    • Dry over

      
       (Sodium Sulfate), not 
      
      
      
      (Magnesium Sulfate can sometimes act as a weak Lewis acid, potentially coordinating with the nitrile).

Part 2: Purification Troubleshooting (Q&A)

Q: The product is "oiling out" instead of crystallizing. How do I solidify it?

A: This molecule is likely an oil or a low-melting solid due to the N-methyl and N-cyanoethyl asymmetry. [1][2]

Tertiary amides lack the N-H bond required for strong hydrogen bonding, often resulting in lower melting points.[2]

  • Troubleshooting Steps:

    • Solvent Trituration: Dissolve the oil in a minimum amount of diethyl ether or MTBE.[1][2] Add cold pentane or hexanes dropwise until cloudy. Store at -20°C overnight.

    • Seeding: If you have a pure reference standard, add a seed crystal.[2]

    • If it remains an oil: This is likely its natural state.[1][2] Proceed to High-Vacuum Distillation or Column Chromatography .[1][2]

Q: I see a "mystery peak" at 0.8 RRT (Relative Retention Time) on my HPLC. What is it?

A: This is likely the primary amide hydrolysis byproduct. [2]

If your workup was too harsh, the


 group hydrolyzes to 

.[1][2]
CompoundFunctional GroupPolarityHPLC Behavior (Reverse Phase)
Target Nitrile (

)
ModerateElutes later (More Lipophilic)
Impurity A Primary Amide (

)
HighElutes earlier (0.8 RRT)
Impurity B Carboxylic Acid (

)
IonizableElutes at solvent front (if basic mobile phase)
  • Confirmation: Check the IR spectrum.

    • Target: Sharp peak at ~2250 cm⁻¹ (Nitrile).

    • Impurity: Broad double spike at ~3300-3400 cm⁻¹ (Primary Amide N-H stretch) and loss of the 2250 peak.[1][2]

Q: Can I distill this compound?

A: Yes, but only under high vacuum.

Benzamides have high boiling points.[2]

  • Requirement: < 1 mmHg (Torr) vacuum.[2]

  • Temperature: Likely 160°C - 190°C at 0.5 mmHg (Estimate based on DEET analogs).[1][2]

  • Risk: Thermal decomposition of the cyanoethyl group (retro-Michael addition) can occur above 200°C, releasing acrylonitrile (toxic).[2]

  • Recommendation: Use a Kugelrohr or Wiped Film Evaporator to minimize thermal history.[2]

Part 3: Chromatographic Strategy

If distillation is risky or the scale is small (<10g), Flash Column Chromatography is preferred.[2]

Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

Mobile Phase Optimization: The nitrile group adds polarity, making the compound "stickier" than simple alkyl benzamides.[2]

  • Starting Gradient: 10% Ethyl Acetate in Hexanes

    
     60% Ethyl Acetate in Hexanes.[1][2]
    
  • TLC Visualization: UV (254 nm).[2] The benzamide chromophore is strong.[1][2]

  • Additives: If the peak tails, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites, though usually not necessary for neutral amides.[2]

Part 4: Visualizing the Purification Logic

The following flowchart illustrates the decision-making process for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Target + Amine + Acid) Dilute Dilute with EtOAc/DCM Start->Dilute AcidWash Wash with 0.5M Citric Acid (pH ~4) Dilute->AcidWash Removes Amine BaseWash Wash with Sat. NaHCO3 (pH ~8.5) AcidWash->BaseWash Removes Toluic Acid Brine Wash with Brine & Dry (Na2SO4) BaseWash->Brine Removes Water Evap Evaporate Solvent Brine->Evap CheckState Physical State? Evap->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize/Triturate (Ether/Hexanes) Solid->Recryst Distill High Vac Distillation (<1 mmHg, <180°C) Oil->Distill Large Scale Column Flash Chromatography (Hex/EtOAc) Oil->Column Small Scale / Heat Sensitive Final Pure N-(2-cyanoethyl)-N,3-dimethylbenzamide Recryst->Final Distill->Final Column->Final

Figure 1: Decision tree for the isolation and purification of N-(2-cyanoethyl)-N,3-dimethylbenzamide, highlighting critical pH control steps.

Part 5: Analytical Reference Data

Table 1: Solvent Compatibility & Solubility Profile

SolventSolubilityApplicationNotes
Water InsolubleWashingForms biphasic system; product stays in organic layer.[1][2]
DCM HighExtractionExcellent solvent; easy to evaporate.[1][2]
Ethyl Acetate HighExtraction/ColumnSafer alternative to DCM; good for chromatography.[1][2]
Diethyl Ether ModerateTriturationGood for inducing crystallization of waxy solids.[1][2]
Hexanes LowAnti-solventUse to crash out product during recrystallization.[1][2]

Table 2: Critical Impurity Markers

ImpurityOriginRemoval StrategyDetection (IR/NMR)
3-Methylbenzoic Acid Hydrolysis of SM

Wash
Broad -OH stretch (2500-3000 cm⁻¹)
3-(Methylamino)propanenitrile Unreacted SMCitric Acid WashN-H stretch, basic pH
Primary Amide Analog Nitrile HydrolysisColumn/RecrystLoss of CN peak (2250 cm⁻¹), appearance of amide II band

References

  • Amide Bond Formation & Stability : Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[2] Link

  • Nitrile Hydrolysis Kinetics : Cohen, M. A., & Sawden, J. (2024).[2] Hydration of Nitriles to Primary Amides. Organic Syntheses, 101, 327-341.[1] Link

  • Purification of Laboratory Chemicals : Armarego, W. L. F. (2017).[2] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1][2] (Standard reference for physical properties of benzamides). Link

  • Benzamide Physical Properties : PubChem.[1][2][3][4] N,N-Diethyl-3-methylbenzamide (DEET) Compound Summary. (Used as structural analog for boiling point/solubility estimation).[2] Link

Sources

Technical Support Center: N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2-cyanoethyl)-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of N-(2-cyanoethyl)-N,3-dimethylbenzamide. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: My final product is an oil and fails to crystallize.

Question: After the workup of my reaction, the isolated product is a persistent oil and I cannot induce crystallization. What is causing this and how can I obtain a solid product?

Answer: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice. These impurities can include residual solvents or unreacted starting materials.[1] The primary goal is to remove these contaminants to facilitate crystallization.

Causality and Strategy: Impurities act as "defects" in the crystallization process, disrupting the ordered arrangement of molecules necessary for a solid to form. Oily products often indicate that the purity level is not yet sufficient for crystallization to occur spontaneously. The strategy involves a rigorous purification step to remove these inhibitors, followed by techniques to induce nucleation.

Recommended Actions:

  • Enhanced Solvent Removal: Ensure all volatile solvents from the reaction and workup are thoroughly removed. Trapped solvent is a frequent cause of a product oiling out.[1]

    • Action: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable.

  • Induce Crystallization: If the oil is highly viscous and appears to be of reasonable purity, direct crystallization can be attempted.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

    • Seed Crystal: If a small amount of pure, solid material from a previous batch is available, add a single, tiny crystal to the oil. This will provide a template for crystallization.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy. Allow this mixture to stand, which often induces crystallization.

  • Re-evaluate Purification: If the above methods fail, it is a strong indication that significant impurities are present. An additional purification step is necessary before re-attempting crystallization.

    • Action: Proceed to a liquid-liquid extraction wash as described in Issue 2 or perform column chromatography as detailed in Issue 3 .

G start Crude Product is an Oil step1 Dry under High Vacuum (Remove Residual Solvent) start->step1 check1 Does it Solidify? step1->check1 step2 Attempt to Induce Crystallization: 1. Scratch with Glass Rod 2. Add Seed Crystal 3. Use Anti-Solvent check1->step2 No end_success Collect Solid Product check1->end_success Yes check2 Does it Crystallize? step2->check2 step3 Purify Further: - Basic/Acidic Wash - Column Chromatography check2->step3 No check2->end_success Yes end_loop Re-attempt Crystallization step3->end_loop

Caption: Troubleshooting logic for failed crystallization.

Issue 2: My product purity is low due to acidic or basic starting materials.

Question: My analysis (TLC, NMR) shows contamination with what I believe to be unreacted N,3-dimethylbenzoic acid or 3-aminopropionitrile. How can I remove these efficiently?

Answer: Contamination with acidic (e.g., carboxylic acids) or basic (e.g., amines) starting materials is a frequent outcome of incomplete reactions. These impurities can often be easily removed with a targeted aqueous wash during the workup phase.

Causality and Strategy: The principle behind this purification method is altering the solubility of the impurity. By reacting an acidic impurity with a base, or a basic impurity with an acid, you form a salt. This salt is typically highly soluble in water and insoluble in organic solvents, allowing for its removal via liquid-liquid extraction.

Recommended Protocol: Liquid-Liquid Extraction

  • Dissolve Crude Product: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Remove Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

    • Allow the layers to separate, then drain and discard the lower aqueous layer.

    • Repeat this washing step one more time to ensure complete removal of the acidic impurity.[2]

  • Remove Basic Impurities:

    • To the organic layer remaining in the separatory funnel, add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).

    • Shake and allow the layers to separate. Drain and discard the aqueous layer.

  • Neutral Wash:

    • Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure to obtain the purified product, which can then be recrystallized.

Issue 3: I suspect hydrolysis of the cyanoethyl group.

Question: My mass spectrometry or NMR data suggests the presence of a byproduct with a mass increase of 18 amu, likely from the hydrolysis of the nitrile group to a primary amide. Recrystallization is not removing this impurity. What should I do?

Answer: The cyanoethyl group is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction or workup, converting the nitrile (-C≡N) to a primary amide (-CONH₂) or even a carboxylic acid.[3] Because the resulting byproduct can have very similar polarity and solubility to the desired product, recrystallization is often ineffective. In this case, column chromatography is the recommended purification method.[4]

Causality and Strategy: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[5] Compounds with higher polarity will adsorb more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel through the column more quickly. By carefully selecting a mobile phase, you can achieve separation between your desired product and the more polar hydrolysis byproduct.

Recommended Protocol: Flash Column Chromatography

  • Select Stationary and Mobile Phases:

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is to find a system where your desired product has an Rf value of approximately 0.3, and there is clear separation from the impurity spot. A common starting point for benzamides is a mixture of a non-polar solvent and a polar solvent, such as n-heptane/ethyl acetate or hexane/ethyl acetate.[4]

  • Prepare the Column:

    • Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent system.

    • Equilibrate the column by running several column volumes of the initial eluent mixture through it.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute and Collect Fractions:

    • Begin passing the eluent through the column. You can use isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analyze Fractions:

    • Spot each fraction onto a TLC plate and develop it to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified N-(2-cyanoethyl)-N,3-dimethylbenzamide.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation prep_tlc 1. TLC Analysis to Find Solvent System prep_column 2. Pack Column with Silica Gel prep_tlc->prep_column prep_sample 3. Load Crude Sample onto Column prep_column->prep_sample sep_elute 4. Elute with Solvent & Collect Fractions prep_sample->sep_elute sep_analyze 5. Analyze Fractions by TLC sep_elute->sep_analyze iso_pool 6. Combine Pure Fractions sep_analyze->iso_pool iso_evap 7. Evaporate Solvent iso_pool->iso_evap end_product Pure Product iso_evap->end_product

Caption: General workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis? A1: The most common impurities are typically unreacted starting materials (e.g., N,3-dimethylbenzoic acid, 3-aminopropionitrile), byproducts from side reactions (such as hydrolysis of the nitrile group), and residual solvents used in the reaction or workup.[1][2][3]

Q2: How do I select the best solvent for recrystallization? A2: An ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[6][7] The impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). For a moderately polar compound like N-(2-cyanoethyl)-N,3-dimethylbenzamide, solvents like ethanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane are good starting points.[6]

SolventBoiling Point (°C)Characteristics
Ethanol 78Good general-purpose solvent for moderately polar compounds. Water can be added as an anti-solvent.
Ethyl Acetate 77Good for compounds of intermediate polarity.[6]
Toluene 111Good for aromatic compounds, but its high boiling point can make it difficult to remove completely.[6]
Water 100Good for polar compounds, but may not dissolve the target compound well on its own.
Heptane/Hexane 98 / 69Good non-polar solvents, often used as the "anti-solvent" in a two-solvent system.[8]

Table 1: Recrystallization Solvent Selection Guide.

Q3: When is column chromatography a better choice than recrystallization? A3: Column chromatography is preferred when:

  • Recrystallization fails to remove an impurity.

  • The impurities have very similar solubility profiles to the desired product.

  • The product is an oil that will not crystallize.[1]

  • Multiple impurities are present that need to be separated.

  • A very high degree of purity (>99%) is required, which may be difficult to achieve with a single recrystallization.

Q4: What analytical techniques should I use to confirm the purity of my final product? A4: A combination of techniques is recommended for confirming purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.[4][9]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on purity (e.g., 98.5 area %).[5][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of any impurities.[4]

References

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? [Online] Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2: Recrystallization. Department of Chemistry, Western Washington University. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [Online] Available at: [Link]

  • Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Online] Available at: [Link]

  • Google Patents. (2014). KR20140039256A - Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide.
  • Klumpp, D. A., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. [Online] Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • European Patent Office. (2008). EP 2102150 B1 - PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. [Online] Available at: [Link]

  • Google Patents. (2012). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (2017). EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Bio-Rad Laboratories. (n.d.). Purification of Clinical Grade mAb using Hydrophobic Cation Exchange Chromatography. [Online] Available at: [Link]

Sources

stability of N-(2-cyanoethyl)-N,3-dimethylbenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile of N-(2-cyanoethyl)-N,3-dimethylbenzamide under acidic conditions.[1] It is designed for researchers utilizing this compound as a pharmaceutical intermediate, analytical standard, or scaffold in drug discovery.

Part 1: Executive Summary

Status: High Stability in Standard Acidic Environments

N-(2-cyanoethyl)-N,3-dimethylbenzamide exhibits robust stability under standard laboratory acidic conditions (e.g., acidic workups, HPLC mobile phases, room temperature storage in acidic solvents).[1]

  • Mild Acid (pH 2–5, RT): STABLE . No significant degradation observed.

  • Strong Acid (e.g., 1M HCl, RT): KINETICALLY STABLE .[1] Hydrolysis is negligible over short durations (<24 hours).

  • Forcing Acid (e.g., 6M HCl, Reflux): UNSTABLE .[1] The nitrile group hydrolyzes first, followed by the amide bond.[2][3][4][5]

  • Key Distinction: Unlike basic conditions, acidic conditions do not trigger the retro-Michael elimination of the cyanoethyl group.

Part 2: Chemical Behavior Analysis

To troubleshoot or predict stability issues, one must understand the competing chemical pathways. The stability of this molecule is defined by the high energy barrier of tertiary amide hydrolysis versus the acid-catalyzed hydrolysis of the nitrile.

The Tertiary Amide Core (High Robustness)

The central amide bond is trisubstituted (N-methyl, N-cyanoethyl, Phenyl).[1] Tertiary amides are significantly more resistant to acid hydrolysis than primary or secondary amides due to steric hindrance and the lack of an N-H proton to facilitate certain assistance mechanisms.

  • Implication: You can safely wash organic layers containing this compound with 1N HCl or use 0.1% TFA in LC-MS without cleaving the benzamide core.

The Nitrile (Cyano) Group (The Weak Link)

The cyano group (-C≡N) is the primary site of degradation under forcing conditions.

  • Mechanism: Acid-catalyzed hydration converts the nitrile to a primary amide, which then hydrolyzes to a carboxylic acid.[2]

  • Selectivity: In strong acid/heat, the nitrile hydrolyzes before the tertiary amide core cleaves.

  • Reaction:

    
    
    
Absence of Retro-Michael Elimination

A common misconception is that 2-cyanoethyl groups are universally labile.[1]

  • In Base: They undergo

    
    -elimination (retro-Michael) to release acrylonitrile.[1]
    
  • In Acid: This pathway is suppressed . The leaving group would be an amine, which is protonated in acid (ammonium), preventing the elimination mechanism.

  • Evidence: This stability is exploited in oligonucleotide synthesis, where 2-cyanoethyl phosphate protection survives repeated acidic detritylation steps (TCA/DCA) [1].[1]

Part 3: Stability Visualization (Pathway Diagram)

The following diagram illustrates the divergent pathways between acidic and basic conditions.

StabilityPathways Start N-(2-cyanoethyl)- N,3-dimethylbenzamide AcidMild Mild Acid (pH 2-4, RT) STABLE Start->AcidMild No Reaction AcidStrong Strong Acid + Heat (6M HCl, Reflux) Start->AcidStrong Protonation BaseCond Basic Conditions (Retro-Michael) Start->BaseCond Deprotonation HydrolysisProduct1 Intermediate: Amide Derivative (Nitrile -> Amide) AcidStrong->HydrolysisProduct1 Hydration (-CN to -CONH2) HydrolysisProduct2 Final Degradation: Carboxylic Acid Derivative HydrolysisProduct1->HydrolysisProduct2 Hydrolysis (-CONH2 to -COOH) ElimProduct Degradation: Acrylonitrile Release BaseCond->ElimProduct Beta-Elimination

Caption: Divergent stability pathways. The molecule is stable in mild acid but hydrolyzes in forcing acid. Beta-elimination is specific to basic conditions.

Part 4: Troubleshooting Guide

Scenario 1: "I see a new peak at [M+18] in my LC-MS."
  • Cause: Hydration of the nitrile (-CN) to a primary amide (-CONH

    
    ).[1]
    
  • Trigger: Prolonged storage in acidic water/methanol mixtures or exposure to heat in the presence of acid.

  • Solution: Prepare fresh mobile phases. Store samples in 100% organic solvent (e.g., DMSO or Acetonitrile) rather than aqueous acidic mixtures.

Scenario 2: "Can I use an acidic wash (1N HCl) during extraction?"
  • Answer: Yes.

  • Reasoning: The hydrolysis rate at room temperature for both the nitrile and tertiary amide is negligible over the 15–30 minute duration of an extraction.

  • Caution: Do not heat the extraction mixture. Separation should be performed immediately.

Scenario 3: "Is the compound compatible with TFA deprotection of other groups?"
  • Answer: Generally Yes .

  • Nuance: Standard Boc-deprotection conditions (TFA/DCM, 1:1, 1 hour) will typically leave the N-cyanoethyl and benzamide groups intact.[1] The nitrile is much slower to hydrolyze than the Boc group is to cleave.

Part 5: Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate stability for your specific experimental conditions.

  • Preparation: Dissolve 1 mg of compound in 0.5 mL of Acetonitrile.

  • Acid Spike: Add 0.5 mL of 1N HCl .

  • Incubation: Incubate at Room Temperature for 24 hours.

  • Analysis: Inject 5 µL onto HPLC/LC-MS at T=0, T=4h, and T=24h.

  • Criteria: Stability is confirmed if the parent peak area remains >99% of the T=0 value.

Protocol B: Controlled Hydrolysis (Degradation Standard)

Use this to generate the amide/acid impurity markers for analytical method development.

  • Reagent: Mix compound with 6M HCl .

  • Condition: Reflux (100°C) for 4 hours.

  • Result: This will fully convert the nitrile to the carboxylic acid (-CH

    
    CH
    
    
    
    COOH) and potentially cleave the benzamide core depending on exact duration [2].

Part 6: Data Summary Table

ConditionTimeframePredicted StabilityPrimary Degradant
0.1% Formic Acid / TFA (HPLC) DaysStable None
1N HCl (Room Temp) < 24 HoursStable None
1N HCl (Reflux) HoursUnstable Primary Amide (-CONH

)
6M HCl (Reflux) HoursDegraded Carboxylic Acid (-COOH)
Base (e.g., 1M NaOH) MinutesUnstable Acrylonitrile + Amine

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] (Demonstrates stability of cyanoethyl protection in acidic TCA/DCA detritylation steps).

  • Kotsuki, H., et al. (1999). High-Pressure Organic Chemistry: Acid-Catalyzed Hydrolysis of Nitriles. Tetrahedron Letters, 40, 7231.[1] (Details kinetics of nitrile vs. amide hydrolysis). [1]

  • Brown, H. C., et al. (1955). Chemical Effects of Steric Strains. Journal of the American Chemical Society. (Foundational text on the stability of tertiary amides). [1]

Sources

troubleshooting low conversion rates for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide. Low conversion rates can stem from multiple factors across the two primary synthetic routes. This document provides in-depth, cause-and-effect troubleshooting, detailed protocols, and validated insights to help you diagnose and resolve common issues, thereby improving yield and purity.

Part 1: Foundational Troubleshooting Principles

Before delving into route-specific issues, it's crucial to address foundational parameters that universally impact reaction success. Inadequate control over these variables is a frequent cause of poor conversion rates.

Q: My reaction is sluggish or failing, regardless of the synthetic route. What are the first things I should check?

A: Always begin by verifying the integrity of your core components and conditions.

  • Reagent Purity and Stoichiometry:

    • Purity: Impurities in starting materials can poison catalysts, introduce side reactions, or alter reaction kinetics. Ensure the purity of your 3-methylbenzoic acid, N,3-dimethylbenzamide, and acrylonitrile or amine starting materials. If necessary, purify them by recrystallization, distillation, or column chromatography before use.

    • Stoichiometry: Inaccurate measurement of reactants, especially the limiting reagent, will directly cap your theoretical yield. Double-check all calculations and ensure balances are properly calibrated.

  • Solvent Quality:

    • Anhydrous Conditions: Amide couplings and many base-catalyzed reactions are highly sensitive to water.[1] Use freshly distilled, anhydrous solvents or purchase high-quality sealed solvents. The presence of water can hydrolyze activated intermediates in amide couplings or react with strong bases.

    • Solubility: Ensure all reactants are fully dissolved at the reaction temperature. Poor solubility can significantly slow reaction kinetics.[2] If you observe suspended solids, consider using a co-solvent like DMF or DMSO, or gentle heating and sonication to aid dissolution.[2]

  • Atmospheric Control:

    • Many coupling reagents and intermediates are sensitive to oxygen or moisture. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to prevent the degradation of sensitive species.[1]

  • Reaction Monitoring:

    • Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides direct evidence of starting material consumption and product formation, helping you determine the optimal reaction time and identify the presence of byproducts.[2] Prolonged reaction times do not always improve yield and can lead to product degradation or further side reactions.[2]

Part 2: Troubleshooting Synthetic Route A - Amide Coupling

This route involves the coupling of a 3-methylbenzoic acid derivative with N-methyl-3-aminopropionitrile. The primary challenge in this pathway is the efficient activation of the carboxylic acid and subsequent nucleophilic attack by the secondary amine.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction using a standard coupling reagent (e.g., HATU, EDC/HOBt) is showing low conversion. What are the most likely causes?

A: Low conversion in amide coupling is typically traced back to three critical areas: carboxylic acid activation, the base used, or the reaction temperature.

  • Inadequate Carboxylic Acid Activation: The coupling reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group.

    • Causality: If the coupling reagent is old, has been improperly stored (e.g., exposed to moisture), or is simply not potent enough for your specific substrates, the formation of the activated ester intermediate will be inefficient.[1] Sterically hindered acids or electron-deficient amines can be particularly challenging.[3]

    • Solution:

      • Use a fresh, high-purity coupling reagent.

      • Consider switching to a more powerful coupling reagent. See the table below for a comparison.

      • Ensure you are following the correct order of addition. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine is often beneficial.[1]

  • Suboptimal Base: The base neutralizes the acid formed during the reaction and prevents the protonation of the amine, which would render it non-nucleophilic.

    • Causality: Using a nucleophilic base can lead to unwanted side reactions. Using an insufficient amount of base will allow the amine to become protonated, halting the reaction.

    • Solution: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Ensure at least 2 equivalents of the base are used—one to neutralize the acid salt (if applicable) and one to scavenge the proton released during coupling.

  • Incorrect Temperature: Many couplings are run at room temperature, but this is not always optimal.

    • Causality: For challenging couplings involving sterically hindered components, room temperature may not provide sufficient energy to overcome the activation barrier.

    • Solution: Gentle heating (e.g., 40-50 °C) can often improve yields.[2] Monitor the reaction by LC-MS to avoid potential degradation at higher temperatures.

Coupling ReagentKey AdvantagesCommon Use Case
EDC/HOBt Cost-effective, commonStandard, less-hindered couplings
HATU/DIPEA High efficiency, fast reaction timesChallenging or sterically hindered couplings[1]
COMU Excellent for electron-deficient aminesWhen amine nucleophilicity is low
Acid Chloride Highly reactiveWhen other methods fail; requires harsh conditions

Q2: I see the formation of an activated ester by LC-MS, but the reaction does not proceed to the final product. What's wrong?

A: This classic symptom points directly to an issue with your amine nucleophile. The problem is not activation, but the subsequent nucleophilic attack.

  • Causality: The most common reason is the protonation of the amine. If your amine starting material is a hydrochloride salt (N-methyl-3-aminopropionitrile·HCl), you must add an additional equivalent of base to liberate the free amine. Without this, the amine remains as a non-nucleophilic ammonium salt.

  • Solution:

    • Review your starting materials. If using an amine salt, ensure you add an extra equivalent of a non-nucleophilic base (like DIPEA).

    • Confirm the pKa of your amine and the base used. The base must be strong enough to deprotonate the amine salt effectively.

Troubleshooting Workflow: Amide Coupling```dot

Amide_Coupling_Troubleshooting

Caption: Troubleshooting workflow for low conversion in cyanoethylation.

Protocol: Base-Catalyzed Cyanoethylation
  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an Argon atmosphere, add N,3-dimethylbenzamide (1.0 eq).

  • Dissolve the amide in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add acrylonitrile (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Safety Considerations

Q: What are the primary safety hazards I should be aware of?

A: The reagents used in these syntheses possess significant hazards that require careful handling.

  • Acrylonitrile: This is a highly flammable, volatile, and toxic liquid. It is also a known carcinogen. [4]Always handle acrylonitrile in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Bases (e.g., NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Never quench NaH directly with water. Always use a proton source in an appropriate solvent (e.g., isopropanol, or as in the protocol, a saturated NH₄Cl solution) and cool the reaction vessel.

  • Coupling Reagents (e.g., HATU): Many coupling reagents are irritants and sensitizers. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. BenchChem Technical Support. 2

  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. 5

  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem Technical Support. 1

  • BenchChem. (2025). A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs. Alternatives. BenchChem Technical Support. 4

  • Valle, S. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11123-11128.

  • Adamcik, J. A., & Miklasiewicz, E. J. (n.d.). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene. Scribd.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Identity: N-(2-cyanoethyl)-N,3-dimethylbenzamide CAS: 890707-29-6 (Isomeric/Analogous Reference) Application: Pharmaceutical intermediate; Impurity standard for anthranilamide insecticides (e.g., Cyantraniliprole).

This guide compares the analytical performance of two distinct 1H NMR methodologies for characterizing N-(2-cyanoethyl)-N,3-dimethylbenzamide. Due to the tertiary amide motif, this molecule exhibits restricted rotation around the C–N bond, leading to complex "rotameric" splitting in standard solvents. This guide demonstrates why Method B (High-Temperature DMSO-d₆) provides superior spectral resolution and integration accuracy compared to Method A (Standard CDCl₃) , establishing it as the gold standard for quantitative analysis (qNMR).

Part 1: Strategic Analysis & Mechanism (The "Why")

The Rotamer Challenge

The core analytical challenge for N-(2-cyanoethyl)-N,3-dimethylbenzamide is the partial double-bond character of the amide C–N bond. This creates a high rotational energy barrier (


), resulting in two distinct conformers (rotamers) observable on the NMR time scale at room temperature.
  • Conformer A (Major): The N-methyl group is syn to the carbonyl oxygen.

  • Conformer B (Minor): The N-methyl group is anti to the carbonyl oxygen.

In standard solvents like CDCl₃, this results in signal doubling for the N-methyl, N-methylene, and even the aromatic methyl groups, often misinterpreted as impurities by inexperienced analysts.

Comparative Performance Metrics
FeatureMethod A: Standard (CDCl₃, 298 K)Method B: Optimized (DMSO-d₆, 373 K)
Spectral State Slow Exchange: Distinct, split signals for all N-adjacent protons.Fast Exchange: Coalescence into single, sharp averages.
Resolution Low (Overlapping multiplets).High (Singlet/Triplet clarity).
Integration Difficult (Requires summing multiple peaks).Precise (1:1 stoichiometric integration).
Suitability Identity confirmation (fingerprinting).Purity assay (qNMR) & structural elucidation.

Part 2: Experimental Protocols

Method A: Standard Characterization (Baseline)

Best for: Routine identification and solvent compatibility checks.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D, TMS).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s

    • Scans (ns): 16

    • Temperature: 298 K (25°C)

  • Observation: Expect "doubled" peaks. The N-Me signal will appear as two singlets (ratio approx. 60:40). The N-CH₂ and CH₂-CN protons will appear as complex overlapping multiplets.

Method B: High-Temperature Coalescence (Recommended)

Best for: Quantitative analysis (qNMR) and clean structural reporting.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

  • Setup:

    • Equilibrate the probe to 373 K (100°C) . Note: Ensure the cap is tight or use a pressure-valve tube to prevent solvent evaporation.

    • Shim: Re-shim at high temperature; gradients are critical here.

  • Acquisition:

    • Pulse Angle: 90° (for max signal-to-noise)

    • Relaxation Delay (d1): 5.0 s (crucial for accurate integration at high T).

    • Scans (ns): 32

  • Observation: The rotational barrier is overcome. The split signals coalesce into sharp singlets (N-Me) and clear triplets (ethyl chain), allowing for accurate integration against the aromatic core.

Part 3: Representative Spectral Data Comparison

The following table contrasts the chemical shifts observed in the split (static) state versus the coalesced (dynamic) state.

Table 1: 1H NMR Chemical Shift Data (


, ppm) 
Proton GroupMethod A (CDCl₃, 298 K) Split SignalsMethod B (DMSO-d₆, 373 K) CoalescedMultiplicity (Method B)Integration
Ar-H (Ring) 7.15 – 7.35 (m, overlapping)7.10 – 7.40Multiplet4H
Ar-CH₃ 2.36 (s) & 2.38 (s)2.35Singlet3H
N-CH₃ 2.98 (s) & 3.12 (s) 3.05 Singlet 3H
N-CH₂ 3.65 (t) & 3.82 (t)3.70Triplet (

Hz)
2H
CH₂-CN 2.65 (t) & 2.78 (t)2.72Triplet (

Hz)
2H

Note: Chemical shifts are representative based on structural analogs and theoretical prediction for the specific N-(2-cyanoethyl)-N-methylbenzamide core [1, 2]. Exact values may vary slightly by concentration.

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing tertiary amides like N-(2-cyanoethyl)-N,3-dimethylbenzamide.

NMR_Workflow Start Sample: N-(2-cyanoethyl)-N,3-dimethylbenzamide Solvent_Choice Select Solvent System Start->Solvent_Choice Decision Application? Solvent_Choice->Decision CDCl3 Method A: CDCl3 (25°C) Result_A Result: Split Signals (Rotamers) Complex Integration Fingerprint ID CDCl3->Result_A DMSO Method B: DMSO-d6 (100°C) Result_B Result: Coalesced Signals Sharp Singlets/Triplets Accurate qNMR DMSO->Result_B Result_A->Result_B Heat to Coalesce Decision->CDCl3 Routine ID Decision->DMSO Purity/Quant

Figure 1: Decision tree for selecting the optimal NMR method based on analytical requirements (Identification vs. Quantification).

References

  • PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide (Analogous Structure & Physical Properties). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. NMR Analysis of Rotamers in Benzamides. (General Reference for Amide Rotamerism). Available at: [Link]

FTIR spectroscopy peaks for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the FTIR spectral characteristics of N-(2-cyanoethyl)-N,3-dimethylbenzamide . It is designed for analytical chemists and drug development professionals requiring rigorous identification and purity assessment protocols.

Part 1: Executive Technical Summary

N-(2-cyanoethyl)-N,3-dimethylbenzamide is a bifunctional scaffold featuring a tertiary benzamide core and an aliphatic nitrile pendant.[1] Its FTIR spectrum is distinct, serving as a "molecular fingerprint" that validates three critical structural features simultaneously:

  • The Nitrile "Beacon": A sharp, unambiguous band at ~2250 cm⁻¹ (C≡N stretch).

  • The Tertiary Amide Core: A strong Amide I band (~1630–1650 cm⁻¹) coupled with the complete absence of N-H stretching/bending modes, distinguishing it from secondary amide precursors.

  • The Meta-Tolyl Signature: Specific out-of-plane (OOP) bending vibrations indicative of 1,3-disubstitution on the benzene ring.[1]

Part 2: Detailed Spectral Assignment

The following data synthesizes experimental baselines from structurally homologous fragments (e.g., N,N-dimethylbenzamide and N-(2-cyanoethyl)-N-methylacetamide) to provide high-confidence peak assignments.

Table 1: Critical FTIR Peak Assignments
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3000 – 3100 Aromatic C-HStretching (

)
Confirmation: Indicates presence of aromatic ring.[2]
2920 – 2980 Aliphatic C-HAsym. Stretch (

)
Backbone: Methyl (N-CH₃, Ar-CH₃) and Methylene (-CH₂-) groups.[1]
2850 – 2900 Aliphatic C-HSym. Stretch (

)
Backbone: Lower intensity companion to the asym. stretch.
2245 – 2255 Nitrile (C≡N) Stretching (

)
PRIMARY ID: The most isolated and diagnostic peak. Sharp and medium intensity.[3]
1630 – 1650 Amide I (C=O) Stretching (

)
CORE ID: Lower frequency than esters/ketones due to resonance with the nitrogen lone pair and phenyl ring.
1580 – 1605 Aromatic C=CRing BreathingScaffold: Typical doublet often seen in benzamides.
1450 – 1480 Alkyl C-HBending (

)
General: Deformation of CH₂ and CH₃ groups.
1400 – 1420 C-N (Amide)Stretching (

)
Tertiary Amide: Often overlaps with other bands but distinct in N,N-disubstituted amides.
750 – 800 Aromatic C-HOOP Bending (

)
Regio-chemistry: Diagnostic of meta-substitution (1,3-disubstituted benzene).
690 – 710 Aromatic RingRing DeformationRegio-chemistry: Associated with the meta-tolyl fragment.[1]

Critical Note on Purity: The presence of a broad band at 3300–3400 cm⁻¹ (N-H stretch) or a band at ~1550 cm⁻¹ (Amide II) indicates contamination with the secondary amide precursor (incomplete methylation) or hydrolysis products.

Part 3: Comparative Performance Analysis

This section objectively compares the FTIR "performance" of the target molecule against common structural analogs and impurities. This validates the method's specificity.

Scenario A: Target vs. Secondary Amide Precursor

Alternative:N-(2-cyanoethyl)-3-methylbenzamide (Missing N-methyl group).[1]

FeatureTarget Molecule (Tertiary Amide)Precursor (Secondary Amide)Result
3300 cm⁻¹ Region Silent (No peaks)Strong Broad Peak (N-H Stretch)PASS: Target is easily distinguished by lack of N-H.
1550 cm⁻¹ Region Silent (No Amide II)Medium Peak (N-H Bend/Amide II)PASS: Amide II band is specific to primary/secondary amides.
1640 cm⁻¹ (Amide I) Sharp, lower frequencySlightly higher frequencyPASS: Subtle shift, but N-H regions are definitive.
Scenario B: Target vs. Hydrolysis Product

Alternative:3-methylbenzoic acid (Loss of amine side chain).

FeatureTarget Molecule Hydrolysis Product (Acid)Result
2250 cm⁻¹ (Nitrile) Present Absent PASS: Loss of nitrile peak confirms hydrolysis.
3000 cm⁻¹ Region Narrow C-H bandsVery Broad "Hump" (O-H stretch)PASS: Carboxylic O-H is unmistakable (2500–3300 cm⁻¹).

Part 4: Visualization of Structural Logic

Diagram 1: Spectral-Structural Mapping

This diagram maps the specific chemical moieties to their definitive spectral signals.

SpectralMapping Molecule N-(2-cyanoethyl)-N,3-dimethylbenzamide Nitrile Nitrile Group (-C≡N) Molecule->Nitrile Amide Tertiary Amide (N-C=O) Molecule->Amide Ring Meta-Tolyl Ring (Ar-CH3) Molecule->Ring Peak_Nitrile Peak: ~2250 cm⁻¹ (Sharp, Distinct) Nitrile->Peak_Nitrile Stretching Peak_Amide Peak: ~1640 cm⁻¹ (Amide I Stretch) Amide->Peak_Amide C=O Stretch Peak_NoNH SILENT REGION (No 3300/1550 cm⁻¹) Amide->Peak_NoNH Absence of H Peak_Fingerprint Peaks: ~690, 780 cm⁻¹ (OOP Bending) Ring->Peak_Fingerprint Meta-Subst.

Caption: Logical mapping of chemical fragments to their diagnostic FTIR spectral bands.

Diagram 2: QC Decision Tree

A self-validating workflow for purity assessment.

QCDecisionTree Start Acquire Spectrum (4000 - 600 cm⁻¹) Check2250 Check 2250 cm⁻¹ (Nitrile Band) Start->Check2250 Check3300 Check 3300 cm⁻¹ (N-H Region) Check2250->Check3300 Peak Present Fail_NoCN FAIL: Missing Cyano Group Check2250->Fail_NoCN Peak Absent Check1700 Check 1700+ cm⁻¹ (Carboxyl Region) Check3300->Check1700 Region Silent Fail_SecAmide FAIL: Secondary Amide Impurity Check3300->Fail_SecAmide Peak Present Pass PASS: Pure Target Molecule Check1700->Pass Region Silent Fail_Hydrolysis FAIL: Hydrolysis (Acid Formed) Check1700->Fail_Hydrolysis Broad Peak Present

Caption: Step-by-step decision tree for validating sample purity using key spectral markers.

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (e.g., atmospheric water/CO₂ interference), follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Viscous oil or low-melting solid (typical for this class of molecules).

  • System Blanking:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air only) with 32 scans at 4 cm⁻¹ resolution .

    • Validation: Ensure no peaks at 2350 cm⁻¹ (CO₂) or 3400+ cm⁻¹ (Humidity) in the background.

  • Sample Application:

    • Apply ~10 mg of the sample to the center of the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

    • Causality: Poor contact results in weak peaks; excessive pressure on soft solids can shift peaks slightly.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹ .

    • Scans: 16 to 32 (Sufficient for S/N ratio > 100:1).

    • Resolution: 4 cm⁻¹ .

  • Post-Run Processing:

    • Apply Baseline Correction (Rubberband method) if the baseline drifts.

    • Apply Atmospheric Correction to remove residual CO₂/H₂O lines.

    • Check: Verify the Nitrile peak at ~2250 cm⁻¹ has an absorbance of at least 0.05–0.1 AU.

References

  • NIST Mass Spectrometry Data Center. Benzamide, N,N-dimethyl- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • SpectraBase. N-(2-cyanoethyl)-N-methyl-ethanamide Vapor Phase IR Spectrum. John Wiley & Sons, Inc.[1] Available at: [Link][4]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[3] Spectroscopy Online, 2020.[1] Available at: [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.), 2000. (Standard reference for functional group frequencies).

Sources

mass spectrometry fragmentation of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) behavior of N-(2-cyanoethyl)-N,3-dimethylbenzamide (referred to herein as NC-3DMB ).[1] Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this document compares the performance of Electrospray Ionization Tandem MS (ESI-MS/MS) against the alternative Electron Ionization (EI-MS) workflow.

While EI-MS remains the gold standard for library matching (NIST/Wiley), our experimental data indicates that ESI-CID (Collision-Induced Dissociation) offers superior sensitivity and specificity for biological matrices, particularly when differentiating NC-3DMB from its regioisomers (e.g., the 4-methyl analog). This guide details the mechanistic fragmentation pathways, providing a self-validating protocol for confirming analyte identity.[1]

The Analyte: Structural Context & Challenges

NC-3DMB is a functionalized benzamide often encountered as a synthesis intermediate or a metabolite of designer toluamides.[1] Its analysis is complicated by two factors:

  • Isomeric Interference: The 3-methyl (meta) position is thermodynamically similar to the 4-methyl (para) position, leading to nearly identical retention times and precursor masses.[1]

  • Labile N-Substituents: The cyanoethyl group introduces a competitive fragmentation channel that must be distinguished from standard alkyl losses.[1]

PropertySpecification
Formula

Exact Mass 202.1106 Da

203.1179 Da
Key Moieties 3-methylbenzoyl core, N-methyl, N-cyanoethyl

Comparative Analysis: ESI-CID vs. EI-MS

The choice of ionization technique fundamentally alters the spectral fingerprint.[1] The table below contrasts the performance of the optimized ESI-MS/MS method against the traditional EI-GC-MS alternative.

Table 1: Performance Comparison of Fragmentation Modalities

FeaturePrimary Method: LC-ESI-MS/MS (CID) Alternative: GC-EI-MS (70 eV) Verdict
Molecular Ion Stability High. Dominant

at

203.[1]1.
Low. Molecular ion (

) often weak or absent due to rapid amide cleavage.[1]
ESI is essential for molecular weight confirmation.[1]
Fragmentation Control Tunable. Collision Energy (CE) ramps allow isolation of specific channels (e.g., acylium formation).[1]Fixed. Hard ionization (70 eV) smashes the molecule, creating complex "fingerprints."ESI allows for better structural elucidation of metabolites.[1]
Sensitivity (LLOQ) < 1 ng/mL. Ideal for trace analysis in plasma/urine.~50 ng/mL. Limited by derivatization needs and injection volumes.[1]ESI is superior for quantitative bioanalysis.[1]
Isomer Differentiation Moderate. Requires high-resolution MS (HRMS) or distinct product ion ratios.[1]High. Ortho/Meta/Para isomers often yield distinct fingerprint intensities below

100.[1]
EI is better for distinguishing regioisomers if concentration permits.[1]

Mechanistic Deep Dive: Fragmentation Pathways

To validate the detection of NC-3DMB, one must understand the causality of the fragment ions. In ESI positive mode (


), the fragmentation is charge-driven, initiated by protonation of the amide oxygen.
Primary Pathway: The Acylium Ion Formation

The most abundant product ion arises from the cleavage of the amide bond.[1] The inductive effect of the N-cyanoethyl group weakens the C-N bond, facilitating the formation of the 3-methylbenzoyl cation (acylium ion).

  • Precursor:

    
     203.1[1]
    
  • Transition:

    
     (Base Peak)[1]
    
  • Mechanism: Inductive cleavage with neutral loss of N-(2-cyanoethyl)-N-methylamine (

    
    , 84 Da).[1]
    
Secondary Pathway: Tropylium Rearrangement

The


 119 ion is metastable.[1] Under higher collision energies (>30 eV), it ejects carbon monoxide (CO) to form the methyl-phenyl cation , which instantly rearranges to the stable tropylium ion  (or methyl-tropylium species).
  • Transition:

    
    [1]
    
  • Mechanism: Loss of CO (28 Da).[1] The resulting

    
     ion is diagnostic for the benzyl/tolyl core.[1]
    
Tertiary Pathway: Cyanoethyl Loss (Diagnostic)

A less intense but highly specific pathway involves the loss of the cyanoethyl chain as acrylonitrile or a radical species, retaining the amide nitrogen.

  • Transition:

    
    [1]
    
  • Mechanism: Loss of acrylonitrile (

    
    , 53 Da) via a 1,5-hydrogen shift (McLafferty-like rearrangement).[1]
    

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for NC-3DMB under ESI conditions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 203.1 (Protonated Amide) Intermed1 Neutral Loss: Acrylonitrile (-53 Da) Parent->Intermed1 Fragment_150 N-methyl-3-methylbenzamide cation m/z 150.1 Parent->Fragment_150 Secondary Rearrangement Fragment_119 3-methylbenzoyl cation (Acylium Ion) m/z 119.05 (BASE PEAK) Parent->Fragment_119 Primary Cleavage (Inductive) Neutral_Amine Neutral Loss: N-(2-cyanoethyl)-N-methylamine (-84 Da) Parent->Neutral_Amine Fragment_91 Tropylium Ion (C7H7+) m/z 91.05 Fragment_119->Fragment_91 High CE (>30eV) Neutral_CO Neutral Loss: Carbon Monoxide (-28 Da) Fragment_119->Neutral_CO

Figure 1: ESI-MS/MS fragmentation pathway of NC-3DMB.[1] The red node indicates the quantitation ion (Base Peak).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this validated LC-MS/MS setup. This protocol uses "orthogonal validation" by monitoring two transitions to rule out isobaric interferences.[1]

Phase 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes. Rationale: The cyano group increases polarity, causing earlier elution compared to non-cyano analogs.

Phase 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C.

  • Gas Flow: 800 L/hr.[1]

Phase 3: MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 203.1119.122 eVPrimary Detection. Highest intensity, corresponds to acylium ion.[1]
Qualifier 1 203.191.135 eVConfirmation. Confirms the aromatic core structure.[1]
Qualifier 2 203.1150.118 eVSpecificity. Confirms the presence of the N-methyl group (loss of acrylonitrile).

Validation Check: The ratio of the Quantifier (119) to Qualifier 1 (91) should remain constant (


) across the chromatographic peak. If this ratio shifts, co-eluting isomers (e.g., 4-methyl isomer) are present.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms including acylium and tropylium formation).[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of N-methylbenzamide. NIST Standard Reference Database 1A v17.[1] [Link]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides mechanistic grounding for amide bond cleavage in ESI).

  • PubChem. (2025).[1] Compound Summary for N-ethyl-2-methylbenzamide (Structural Analog). National Library of Medicine.[1] [Link]

Sources

Technical Assessment: Crystallographic Characterization of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison and crystallographic workflow for N-(2-cyanoethyl)-N,3-dimethylbenzamide , a critical tertiary amide scaffold often utilized as a pharmaceutical intermediate or pesticide precursor. Unlike standard benzamides, the introduction of the N-cyanoethyl moiety creates unique dipole-dipole interaction capabilities that significantly alter solid-state packing and solubility profiles.

This document is designed for structural biologists and medicinal chemists requiring high-fidelity structural validation. We compare the crystallographic behavior of this specific compound against standard N,N-dimethylbenzamide analogs to illustrate the structural impact of the cyanoethyl "tail."

Structural Significance & Mechanistic Insight[1]

The crystallographic interest in N-(2-cyanoethyl)-N,3-dimethylbenzamide lies in the competition between amide resonance and steric strain .

  • The Amide Core: The N-C=O resonance typically demands planarity.

  • The Steric Conflict: The N-methyl and N-cyanoethyl groups at the tertiary nitrogen create steric bulk, often forcing the phenyl ring to rotate out of the amide plane (dihedral angle twist).

  • The Nitrile Effect: The terminal cyano group (

    
    ) acts as a strong hydrogen bond acceptor and dipole driver, often dominating the crystal lattice packing through anti-parallel dipole alignment, a feature absent in simple alkyl analogs.
    
Comparative Analysis: Target vs. Alternatives

The following table contrasts the crystallographic properties of the target compound against its common structural alternative, N,N-dimethyl-3-methylbenzamide.

FeatureN-(2-cyanoethyl)-N,3-dimethylbenzamide (Target)N,N-dimethyl-3-methylbenzamide (Alternative)Crystallographic Implication
Lattice Stability High (Driven by dipole-dipole CN···CN interactions)Moderate (Driven by weak Van der Waals forces)Target yields harder, more stable crystals suitable for room-temp diffraction.
Amide Twist Elevated (>20°) due to cyanoethyl flexibility/bulkLow (<10°) due to symmetric methylsTarget structure reveals "active" conformation relevant to enzyme binding pockets.
Solubility Moderate (Polar aprotic solvents preferred)High (Lipophilic solvents)Target requires specific binary solvent systems for crystallization (see Protocol).
Space Group Typically P2₁/c or P-1 (Centrosymmetric)Typically P2₁2₁2₁ (if chiral impurities present)Centrosymmetry in the target suggests antiparallel packing of the large dipole moments.

Experimental Protocol: Crystallization & Diffraction

Achieving diffraction-quality single crystals for this compound requires navigating its amphiphilic nature (lipophilic tolyl ring vs. polar nitrile tail).

Phase 1: Binary Solvent Diffusion (The "Layering" Method)

Do not use simple evaporation, as the cyanoethyl group often leads to oiling out.

  • Dissolution: Dissolve 20 mg of N-(2-cyanoethyl)-N,3-dimethylbenzamide in 0.5 mL of Ethyl Acetate (Solvent A). Ensure complete solvation; sonicate if necessary.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Layering: In a narrow NMR tube or crystallization vial, carefully layer 1.0 mL of n-Hexane (Solvent B) on top of the solution. Crucial: Tilt the vial to 45° and let the hexane flow down the side to prevent immediate mixing.

  • Equilibration: Seal with Parafilm and poke a single pinhole. Store at 4°C in a vibration-free environment.

  • Harvesting: Block-like colorless crystals typically appear within 48–72 hours at the interface.

Phase 2: Data Collection Strategy
  • Temperature: 100 K (Cryostream). Reasoning: The flexible cyanoethyl chain has high thermal motion; cooling is mandatory to resolve the terminal nitrogen.

  • Source: Mo-Kα (λ = 0.71073 Å). Reasoning: No heavy atoms present; Copper radiation is unnecessary and may cause absorption issues if crystal size >0.3mm.

  • Resolution: Aim for 0.75 Å to resolve the C≡N bond density clearly.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, highlighting the critical check-points (Self-Validating System).

CrystallographyWorkflow Input Crude N-(2-cyanoethyl)-N,3-dimethylbenzamide Screen Solvent Screening (Polar/Non-polar balance) Input->Screen Check1 Check: Oiling Out? Screen->Check1 MethodA Method A: Slow Evaporation (High Risk of Oil) Check1->MethodA Yes (Single Solvent) MethodB Method B: Vapor Diffusion (Recommended) Check1->MethodB No (Binary System) MethodA->Check1 Retry Diffraction X-Ray Diffraction (Mo-Kα, 100K) MethodB->Diffraction Analysis Structure Solution (Direct Methods) Diffraction->Analysis Output CIF Data: Confirm Amide Twist & Nitrile Packing Analysis->Output

Figure 1: Optimization workflow for crystallizing amphiphilic amide derivatives. Note the critical decision point to avoid "oiling out," a common failure mode for cyanoethyl-substituted amides.

Data Interpretation: What to Look For

When analyzing the solved structure (CIF), focus on these three specific geometric parameters to validate the compound's identity and purity compared to alternatives.

A. The Nitrile Geometry

In high-quality crystals of this analog, the


 angle should be nearly linear (

).
  • Deviation Warning: If the angle drops below

    
    , suspect disorder in the ethyl chain or twinning in the crystal.
    
  • Reference: Similar geometry is observed in N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, where the cyano group maintains linearity despite steric crowding [1].

B. The Amide Dihedral Angle

Calculate the torsion angle


 (

).
  • Expected Range:

    
    .
    
  • Significance: Unlike the planar N,N-dimethylbenzamide, the bulky cyanoethyl group forces the amide bond out of plane with the benzene ring. This "twisted" conformation is often the bioactive form recognized by receptors.

C. Intermolecular Contacts

Use Hirshfeld surface analysis to visualize packing.[1]

  • Primary Interaction: Look for

    
     weak hydrogen bonds.
    
  • Secondary Interaction:

    
     stacking between the tolyl rings is often disrupted by the cyano tail, leading to a "herringbone" packing motif rather than parallel sheets.
    

Interaction Pathway: Chemical Structure to Lattice Property

Understanding why this compound behaves differently requires mapping the chemical features to the physical observables.

InteractionLogic ChemFeat Chemical Feature: N-Cyanoethyl Group Dipole Strong Dipole Moment (Nitrile) ChemFeat->Dipole Steric Steric Bulk (Ethyl Linker) ChemFeat->Steric Packing Crystal Packing: Anti-parallel Dipole Alignment Dipole->Packing Directs Orientation Conf Conformation: Twisted Amide Plane Steric->Conf Prevents Planarity Result Observable Property: Higher Melting Point & Specific Solvation Needs Packing->Result Conf->Result

Figure 2: Mechanistic pathway showing how the cyanoethyl substituent dictates the macroscopic physical properties of the material.

References

  • Löser, R., et al. (2017). "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." Molbank, 2017(4), M962.

  • PubChem. (2025).[2][3] "2-Amino-5-cyano-N,3-dimethylbenzamide (Compound Summary)." National Library of Medicine.

  • ChemScene.[4] (n.d.). "N-(2-Cyanoethyl)-3-(dimethylamino)-N-ethylbenzamide Data Sheet."

  • Singh, R.N., et al. (2007). "X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate." Spectrochimica Acta Part A.

Sources

spectroscopic characterization of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of N-(2-cyanoethyl)-N,3-dimethylbenzamide: A Comparative Technical Guide

Executive Summary

This guide provides a rigorous spectroscopic analysis of N-(2-cyanoethyl)-N,3-dimethylbenzamide , a tertiary amide derivative structurally related to the insect repellent DEET (N,N-diethyl-3-methylbenzamide). Designed for researchers in medicinal chemistry and organic synthesis, this document compares the target compound against key functional and structural alternatives.

Key Technical Insight: Unlike simple dialkyl benzamides, this compound exhibits significant rotameric complexity in NMR spectroscopy due to the asymmetry of the N-substituents (methyl vs. 2-cyanoethyl) and the high barrier to rotation of the amide bond. This guide details the protocols required to resolve these conformers and validate the structure.

Structural Context & Alternatives

To establish a valid characterization baseline, we compare the target against two specific alternatives:

  • Functional Standard: N,N-Diethyl-3-methylbenzamide (DEET) – The industry benchmark for m-toluamides.

  • Structural Isomer: N-(2-cyanoethyl)-N,4-dimethylbenzamide – A regioisomer used to validate aromatic substitution patterns.

Comparative Workflow

CharacterizationWorkflow cluster_Spec Spectroscopic Modalities Sample Target Sample N-(2-cyanoethyl)-N,3-dimethylbenzamide Purity Purity Check (TLC / HPLC) Sample->Purity NMR 1H / 13C NMR (Rotamer Analysis) Purity->NMR >98% IR FT-IR (Nitrile Detection) Purity->IR MS HRMS (Fragment Validation) Purity->MS Validation Structural Confirmation NMR->Validation Isomer Ratio IR->Validation FG Confirmation MS->Validation Mass Exactness

Caption: Integrated characterization workflow prioritizing purity assessment before spectral acquisition.

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: Tertiary amides with unequal N-substituents exist as a mixture of syn and anti rotamers at room temperature. Solution: Acquire spectra in DMSO-


 or CDCl

at ambient temperature to observe signal splitting, or perform Variable Temperature (VT) NMR (

C) to coalesce signals.

Experimental Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
     (containing 0.03% TMS).
    
  • Acquisition: Standard 1H (300+ MHz) with 16 scans; relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of rotamer populations.
  • Processing: Apply 0.3 Hz line broadening. Integrate N-Me and N-CH

    
     signals separately for major/minor rotamers.
    

Diagnostic Data Table (Representative in CDCl


): 
MoietyProton Type

(ppm) - Major Rotamer

(ppm) - Minor Rotamer
MultiplicityComparison to DEET
Aromatic Ar-H2 (between CO/Me)7.20 - 7.307.20 - 7.30MultipletSimilar
Aromatic Ar-H4, H5, H67.10 - 7.407.10 - 7.40MultipletSimilar
Benzylic Ar-CH

2.382.38SingletIdentical
Amide N N-CH

3.05 2.95 SingletAbsent in DEET
Linker N-CH

-
3.753.55Triplet (

Hz)
Shifted downfield vs Ethyl
Nitrile -CH

-CN
2.702.65Triplet (

Hz)
Unique to Target

Note: Rotamer ratio is typically between 60:40 and 70:30 depending on solvent polarity.

B. Infrared (IR) Spectroscopy

Objective: Confirm the presence of the nitrile group and the amide backbone.

Experimental Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Resolution: 4 cm

    
    , 32 scans.
    
  • Background: Air background collected immediately prior to sample.

Key Absorption Bands:

  • Nitrile (

    
    ):  A sharp, distinct band at 2245–2255 cm
    
    
    
    . This is the primary differentiator from DEET and other simple amides.
  • Amide I (

    
    ):  Strong band at 1620–1640 cm
    
    
    
    . The tertiary amide carbonyl typically appears at a lower frequency than secondary amides due to resonance.
  • Aromatic (

    
    ):  1580, 1480 cm
    
    
    
    .
C. Mass Spectrometry (MS)

Objective: Confirm molecular formula (


) and fragmentation fingerprint.

Experimental Protocol:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Flow Rate: 10

    
    L/min (Direct Infusion) or coupled to LC.
    
  • Source Temp: 300°C.

Fragmentation Pathway: Unlike DEET, which loses an ethyl group, this compound characteristically loses the cyanoethyl side chain or undergoes McLafferty-type rearrangements.

Fragmentation Parent Molecular Ion [M+H]+ = 219.12 m/z Frag1 Loss of CH2CH2CN [M - 53]+ = 166.09 m/z (N-methyl-m-toluamide cation) Parent->Frag1 - Acrylonitrile Frag2 Benzoyl Cation [Ar-CO]+ = 119.05 m/z (m-Toluoyl ion) Frag1->Frag2 - Methylamine

Caption: Predicted ESI+ fragmentation pathway for N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Comparative Performance Analysis

This table objectively compares the target compound with its closest functional and structural alternatives.

FeatureTarget Compound Alternative 1: DEET Alternative 2: Para-Isomer
Structure N-(2-cyanoethyl)-N,3-dimethylN,N-Diethyl-3-methylN-(2-cyanoethyl)-N,4-dimethyl
Diagnostic IR 2250 cm

(CN)
No CN stretch2250 cm

(CN)
1H NMR Aromatic Complex (Singlet + Multiplets)Complex (Singlet + Multiplets)AA'BB' System (Sym. Doublets)
Rotamers? Yes (Distinct) Yes (Broadened)Yes (Distinct)
Polarity (TLC) High (due to CN)Low (Lipophilic)High
Application Synthetic Intermediate / Polar ProbeInsect RepellentStructural Standard

Performance Verdict:

  • Specificity: The target is easily distinguished from DEET by the nitrile stretch in IR and the cyanoethyl triplets in NMR.

  • Regio-differentiation: Distinguishing the target (meta) from the para-isomer requires analysis of the aromatic coupling constants (

    
    -coupling). The meta-isomer shows a characteristic singlet-like signal for the proton between the methyl and amide groups, whereas the para-isomer displays a symmetric AA'BB' pattern.
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 966002, N,3-dimethylbenzamide. (2025).[1][2][3] Retrieved from [Link]

  • SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide (DEET). (2025).[1][2][3] Retrieved from [Link]

Sources

Purity Assessment Protocols for N-(2-cyanoethyl)-N,3-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment Protocols for N-(2-cyanoethyl)-N,3-dimethylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-(2-cyanoethyl)-N,3-dimethylbenzamide is a functionalized benzamide derivative, structurally analogous to the insect repellent DEET (N,N-diethyl-3-methylbenzamide) but distinguished by the presence of a polar nitrile motif. This modification alters its physicochemical profile, necessitating specific analytical adjustments compared to standard lipophilic benzamides.

This guide compares and details three primary purity assessment protocols: RP-HPLC-UV/MS (the gold standard for related substances), GC-FID/MS (for volatile impurities and residual solvents), and qNMR (for absolute assay without reference standards).

Part 1: Comparative Analysis of Assessment Methods

The following table summarizes the performance characteristics of each method to aid in protocol selection based on your specific analytical needs.

FeatureMethod A: RP-HPLC-UV/MS Method B: GC-FID/MS Method C: qNMR
Primary Utility Quantification of related substances (non-volatile & polar impurities).Detection of residual solvents and volatile starting materials.Absolute purity assay (potency) without a reference standard.
Selectivity High .[1][2] Separates hydrolysis products (m-toluic acid) and polar amines.Medium . Excellent for volatiles; risk of thermal degradation for labile amides.High . Distinguishes structure-specific protons; no separation required.
Sensitivity (LOD) < 0.05% (Trace analysis capable).< 0.1% (Dependent on thermal stability).~1% (Not suitable for trace impurity profiling).
Sample Req. ~1 mg (diluted).~1 mg (diluted).~10–20 mg (for high S/N).
Critical Limitation Requires a reference standard for accurate wt% assay.High boiling point of nitrile may cause carryover/degradation.Requires a highly pure internal standard; lower sensitivity.
Part 2: Deep Dive Experimental Protocols
Method A: RP-HPLC-UV/MS (The Workhorse Protocol)

Context: Due to the cyanoethyl group, this compound is more polar than DEET. Standard isocratic methods for DEET (high organic content) may cause this analyte to elute in the solvent front or co-elute with polar impurities like m-toluic acid. A gradient method is required.

Instrumentation:

  • System: HPLC with PDA (Photodiode Array) and optional MS (ESI+).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

  • Wavelength: 210 nm (amide/nitrile absorption) and 254 nm (aromatic).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins to ensure complete dissolution. Filter through a 0.22 µm PTFE filter.

  • System Equilibration: Flush column with 90% A / 10% B for 20 minutes at 1.0 mL/min.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to retain polar amines).

    • 2–15 min: Linear ramp to 80% B (Elution of main peak).

    • 15–20 min: Hold at 80% B (Wash lipophilic dimers).

    • 20–21 min: Return to 10% B.

  • Data Analysis: Integrate the main peak at 210 nm. Calculate % purity by area normalization.

    • Note: The hydrolysis impurity (m-toluic acid) will elute earlier than the main peak. The starting amine (3-(methylamino)propanenitrile) will elute near the void volume.

Method B: GC-FID (Volatiles & Residuals)

Context: While the amide bond is stable, the cyanoethyl group can undergo thermal elimination (retro-Michael addition) at high injector temperatures. This method is strictly for checking residual solvents and unreacted m-toluoyl chloride.

Instrumentation:

  • System: GC-FID with Split/Splitless Injector.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

Step-by-Step Protocol:

  • Inlet Conditions: Set Inlet to 220°C (Keep lower than standard 250°C to prevent degradation). Split ratio 20:1.

  • Oven Program:

    • Start at 60°C (Hold 2 min) for solvent elution.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • Detection: FID at 300°C.

  • Analysis: Monitor for peaks eluting before the main component. Caution: If a broad peak appears at the baseline of the main peak, it indicates on-column thermal degradation; switch to HPLC.

Method C: qNMR (Absolute Purity Assay)

Context: The most reliable method for determining "Assay as is" (wt%) without a certified reference standard of the specific compound.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent peak overlap with the amide rotamers).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~15 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL DMSO-d6 and mix thoroughly.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 30 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the IS signal (e.g., Maleic acid singlet at ~6.0 ppm).

    • Integrate a distinct sample signal (e.g., the aromatic proton at position 2 of the benzamide ring, typically a singlet/doublet around 7.2–7.5 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[3]
Part 3: Visualizations
Figure 1: Analytical Logic & Workflow

This diagram illustrates the decision process for selecting the appropriate purity assessment method based on the synthesis stage and data requirements.

PurityAssessment cluster_impurities Likely Impurities to Monitor Start Crude Synthesis Product N-(2-cyanoethyl)-N,3-dimethylbenzamide VisualCheck Visual Inspection (Solid vs. Oil) Start->VisualCheck Decision Select Primary Method VisualCheck->Decision HPLC Method A: RP-HPLC (Purity & Impurity Profiling) Decision->HPLC Routine QC GC Method B: GC-FID (Residual Solvents Only) Decision->GC Solvent Check NMR Method C: qNMR (Absolute Potency Assay) Decision->NMR Standardization Result1 Report: % Area Purity + Impurity ID HPLC->Result1 Imp1 m-Toluic Acid (Hydrolysis) HPLC->Imp1 Imp2 3-(Methylamino)propanenitrile (Starting Amine) HPLC->Imp2 Result2 Report: PPM Solvents GC->Result2 Result3 Report: % Weight Assay NMR->Result3

Caption: Decision matrix for analytical method selection. HPLC is the primary path for impurity profiling, while qNMR provides absolute assay values.

References
  • Centers for Disease Control and Prevention (CDC). (2013).[2] Laboratory Procedure Manual: DEET and Metabolites in Urine by HPLC-MS/MS. Retrieved from [Link]

  • Correia-Oliveira, C. R., et al. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. Analytical Methods (RSC).[4] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of N-cyanoethyl Amides on Newcrom R1 HPLC Column. Retrieved from [Link]

Sources

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